molecular formula C7H5ClINO2 B1373154 2-Amino-5-chloro-3-iodobenzoic acid CAS No. 64724-23-8

2-Amino-5-chloro-3-iodobenzoic acid

Cat. No.: B1373154
CAS No.: 64724-23-8
M. Wt: 297.48 g/mol
InChI Key: VJRDUSOUTARJDM-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-iodobenzoic acid is a useful research compound. Its molecular formula is C7H5ClINO2 and its molecular weight is 297.48 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-5-chloro-3-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5-chloro-3-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloro-3-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-chloro-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRDUSOUTARJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64724-23-8
Record name 2-Amino-5-chloro-3-iodobenzoic acid
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Foundational & Exploratory

physicochemical properties of 2-Amino-5-chloro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of 2-Amino-5-chloro-3-iodobenzoic Acid

Executive Summary

2-Amino-5-chloro-3-iodobenzoic acid (CAS 64724-23-8) represents a highly specialized halogenated anthranilic acid scaffold used critically in the synthesis of bioactive heterocycles.[1][2][3][4][5][6] Distinguished by its dense functionalization—an ortho-amino carboxylic acid core flanked by bulky iodine and chlorine atoms—this compound serves as a pivotal building block for cholesteryl ester transfer protein (CETP) inhibitors, aminoquinazolines, and neurokinin-1 receptor antagonists.[6] This guide provides a rigorous analysis of its physicochemical constants, synthetic pathways, and spectral fingerprints to support high-precision drug development workflows.[6]

Molecular Identity & Structural Architecture

The structural uniqueness of this compound lies in the 3-iodo substituent.[6] Positioned ortho to the amino group, the iodine atom exerts significant steric pressure, twisting the amino group out of planarity with the benzene ring, while simultaneously offering a "sigma-hole" for halogen bonding interactions in protein binding pockets.[6]

Table 1: Chemical Identifiers

Parameter Data
IUPAC Name 2-Amino-5-chloro-3-iodobenzoic acid
CAS Registry Number 64724-23-8
Molecular Formula C₇H₅ClINO₂
Molecular Weight 297.48 g/mol
SMILES NC1=C(I)C=C(Cl)C=C1C(=O)O

| InChI Key | VJRDUSOUTARJDM-UHFFFAOYSA-N |[1][2][3][6]

Electronic & Steric Analysis
  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the amine nitrogen and the carbonyl oxygen of the carboxylic acid.[6] This interaction stabilizes the molecule but lowers the nucleophilicity of the amine, requiring forcing conditions for subsequent acylation or cyclization reactions.[6]

  • Halogen Effects:

    • C5-Chlorine: Electron-withdrawing (inductive), deactivating the ring towards electrophilic attack but activating the C-Halogen bond for metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).[6]

    • C3-Iodine: Highly polarizable and labile.[6] It is the primary site for Sonogashira or Heck couplings, allowing the construction of fused ring systems like indoles or quinazolines.[6]

Thermodynamic & Physical Constants

Accurate physicochemical data is essential for process scale-up and formulation.[6] The high melting point reflects the compound's tendency to form strong intermolecular hydrogen networks (dimers) in the solid state.[6]

Table 2: Physicochemical Properties

Property Value / Range Notes
Physical State Solid Powder Typically off-white to pale yellow/brown due to trace iodine liberation.[6]
Melting Point 246 – 247 °C Decomposes upon melting.[6] High lattice energy driven by zwitterionic character.[6]
Boiling Point ~390.6 °C (Predicted) Theoretical value; compound degrades (decarboxylation) before boiling at atm pressure.[6]
Density 2.15 ± 0.06 g/cm³ High density attributed to the heavy iodine atom (Atomic Mass ~127).[6]
pKa (Acid) 4.22 ± 0.10 (Predicted) Carboxylic acid proton.[6][7] Slightly more acidic than benzoic acid due to electron-withdrawing halogens.[6]
pKa (Base) ~2.0 (Estimated) Conjugate acid of the amine.[6] Significantly suppressed basicity due to ortho-I and para-Cl effects.[6]

| LogP | 2.89 (Methyl Ester) | The free acid is less lipophilic but retains significant membrane permeability potential.[6] |

Synthetic Utility & Reaction Network

The synthesis of 2-Amino-5-chloro-3-iodobenzoic acid typically proceeds via electrophilic iodination of the commercially available 2-amino-5-chlorobenzoic acid.[6] The amino group directs the incoming iodine electrophile to the ortho position (C3).[6]

Primary Synthetic Route[6]
  • Starting Material: 2-Amino-5-chlorobenzoic acid.[1][2][5][6][8]

  • Reagents: Iodine Monochloride (ICl) in Acetic Acid or

    
     / 
    
    
    
    .
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[6]

  • Purification: Recrystallization from ethanol/water to remove regioisomers (though C3 is highly favored).[6]

Downstream Applications

This scaffold is a "linchpin" intermediate.[6] The C3-Iodine allows for carbon-carbon bond formation, while the amino-acid motif allows for heterocycle formation (e.g., quinazolinones).[6]

ReactionNetwork Start 2-Amino-5-chlorobenzoic Acid Product 2-Amino-5-chloro-3-iodobenzoic Acid (CAS 64724-23-8) Start->Product Electrophilic Subst. Reagent ICl / AcOH (Iodination) Reagent->Product App1 CETP Inhibitors (Atherosclerosis) Product->App1 Amide Coupling App2 Aminoquinazolines (Kinase Inhibition) Product->App2 Cyclization App3 Indole Derivatives (via Sonogashira) Product->App3 Pd-Catalysis (C3-I)

Figure 1: Synthetic pathway and downstream pharmaceutical applications of the target compound.

Spectral Fingerprinting

Validation of the compound's identity requires careful analysis of NMR and MS data, particularly to distinguish it from the 3-chloro-5-iodo isomer.[6]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: Two distinct signals are expected for the protons at C4 and C6.[6]

      • δ 7.8 - 7.9 ppm (d, J2.5 Hz): Proton at C6 (ortho to COOH, meta to Cl).[6]

      • δ 8.0 - 8.1 ppm (d, J2.5 Hz): Proton at C4 (ortho to I, ortho to Cl).[6] The proximity to Iodine causes a significant downfield shift (deshielding).[6]

    • Amine: Broad singlet at δ ~6.5 - 7.5 ppm (exchangeable with D₂O).

    • Carboxylic Acid: Very broad singlet at δ ~13.0 ppm .[6]

  • Coupling Constant: The meta-coupling (

    
    ) between H4 and H6 is characteristic (~2.0 - 2.5 Hz).[6]
    
Mass Spectrometry (MS)
  • Isotope Pattern: The presence of one Chlorine (

    
    /
    
    
    
    ratio 3:1) and one Iodine (monoisotopic
    
    
    ) creates a distinct M+ and M+2 pattern.[6]
  • Fragmentation: Loss of -OH (M-17) and decarboxylation (M-44) are common fragmentation pathways in ESI- modes.[6]

Handling, Stability & Safety

  • Light Sensitivity: Iodine-carbon bonds are photosensitive.[6] The compound must be stored in amber vials to prevent photolytic deiodination, which turns the solid purple/brown.[6]

  • Storage: Keep at 2-8°C under an inert atmosphere (Argon/Nitrogen) to maximize shelf life.

  • Safety Profile:

    • GHS Classification: Warning.[6][9]

    • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[6] Irrit.).

    • Precaution: Avoid contact with strong oxidizers; thermal decomposition releases toxic gases (HCl, HI, NOx).[6]

References

  • ChemicalBook. (2025).[6] 2-Amino-5-chloro-3-iodobenzoic acid Properties and Melting Point. Retrieved from

  • ChemSrc. (2025).[6] Physicochemical Data for Benzoic Acid Derivatives. Retrieved from

  • Google Patents. (2006).[6] WO2006013048A1 - Indole, indazole or indoline derivatives as CETP inhibitors.[6] Retrieved from

  • PubChem. (2025).[6] Compound Summary: 2-Amino-5-chloro-3-methylbenzoic acid (Analogous Structural Data).[6] Retrieved from

Sources

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-chloro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-chloro-3-iodobenzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted anthranilic acid, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional dyes. Its unique substitution pattern—featuring an electron-donating amino group, a deactivating but ortho-, para-directing chloro group, a bulky iodo group, and an electron-withdrawing carboxyl group—offers multiple reactive sites for further chemical modification. This guide provides a comprehensive overview of a logical and efficient pathway for the synthesis of this valuable compound, grounded in established principles of organic chemistry. We will delve into the strategic rationale behind the chosen pathway, provide detailed experimental protocols, and discuss the critical aspects of regioselectivity that govern the reaction's success.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests that the most direct approach involves the regioselective iodination of a readily available precursor. The primary disconnection is the Carbon-Iodine bond, leading back to 2-amino-5-chlorobenzoic acid. This precursor is strategically advantageous as the existing substituents are expected to direct the incoming electrophile (iodine) to the desired C3 position.

The overall synthetic strategy is therefore a two-stage process:

  • Synthesis of the Key Precursor: Preparation of 2-amino-5-chlorobenzoic acid.

  • Regioselective Iodination: Introduction of the iodine atom at the C3 position to yield the final product.

G TM Target Molecule 2-Amino-5-chloro-3-iodobenzoic acid Precursor Key Precursor 2-Amino-5-chlorobenzoic acid TM->Precursor C-I Bond Disconnection (Regioselective Iodination) SM Starting Material o-Chlorobenzoic acid Precursor->SM Functional Group Interconversion (Nitration & Reduction)

Caption: Retrosynthetic pathway for 2-amino-5-chloro-3-iodobenzoic acid.

Synthesis of Key Precursor: 2-Amino-5-chlorobenzoic acid

While 2-amino-5-chlorobenzoic acid is commercially available, a robust synthesis from inexpensive starting materials is essential for large-scale applications. A reliable method begins with o-chlorobenzoic acid, proceeding through a nitration followed by a reduction.[1]

Stage 1: Nitration of o-Chlorobenzoic Acid

The initial step is the electrophilic nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. The chloro group is an ortho-, para-director, while the carboxylic acid is a meta-director. Both substituents direct the incoming nitro group to the C5 position, resulting in excellent regioselectivity.

Sources

Technical Guide: Molecular Structure & Synthesis of 2-Amino-5-chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and synthetic analysis of 2-Amino-5-chloro-3-iodobenzoic acid , a critical halogenated anthranilic acid derivative used as a scaffold in medicinal chemistry.

Executive Summary

Compound Identity: 2-Amino-5-chloro-3-iodobenzoic acid CAS Registry Number: 64724-23-8 Molecular Formula: C


H

ClINO

Molecular Weight: 297.48 g/mol [1][2]

2-Amino-5-chloro-3-iodobenzoic acid is a poly-functionalized aromatic building block characterized by the presence of three distinct reactive handles: a nucleophilic amino group, an electrophilic carboxylic acid, and two halogen substituents (chlorine and iodine) with differentiated reactivity profiles. It serves as a pivotal intermediate in the synthesis of fused heterocycles, particularly quinazolinones and fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), and is increasingly relevant in the design of protein kinase inhibitors.

Molecular Architecture & Electronic Landscape

Connectivity and Substitution Pattern

The molecule is based on an anthranilic acid (2-aminobenzoic acid) core. The substitution pattern is defined as follows:

  • Position 1: Carboxylic Acid (-COOH)

  • Position 2: Amino Group (-NH

    
    )
    
  • Position 3: Iodine (-I)[3][4]

  • Position 5: Chlorine (-Cl)[2][5][6]

This specific arrangement creates a "push-pull" electronic system. The amino group (strongly electron-donating) activates the ring, while the halogen atoms and carboxyl group (electron-withdrawing) modulate the electron density.

Intramolecular Hydrogen Bonding

A defining structural feature of this molecule is the Resonance-Assisted Hydrogen Bond (RAHB) . The amino proton acts as a donor to the carbonyl oxygen of the adjacent carboxylic acid.

  • Interaction: N-H

    
     O=C
    
  • Effect: This interaction planarizes the molecule, locking the carboxyl group into a specific conformation relative to the benzene ring. This reduces the basicity of the amine and increases the lipophilicity of the molecule by masking polar groups, a critical factor for membrane permeability in drug design.

Steric Crowding and Halogen Bonding

The iodine atom at Position 3 is sterically significant (Van der Waals radius


 1.98 Å). It is situated immediately adjacent to the amino group.
  • Ortho-Effect: The bulky iodine atom forces the amino group to adopt a conformation that maximizes the N-H

    
     O=C interaction while minimizing steric clash with the iodine lone pairs.
    
  • Sigma-Hole: The iodine atom exhibits a "sigma-hole"—a region of positive electrostatic potential along the C-I bond axis. This allows the molecule to participate in halogen bonding , acting as a Lewis acid in supramolecular assemblies or protein-ligand interactions.

Visualization: Structural Interactions

The following diagram illustrates the connectivity and key intramolecular forces.

MolecularStructure Benzene Benzene Core COOH C1: Carboxylic Acid (H-Bond Acceptor) Benzene->COOH Position 1 NH2 C2: Amino Group (H-Bond Donor) Benzene->NH2 Position 2 Iodo C3: Iodine (Steric Bulk / Sigma Hole) Benzene->Iodo Position 3 Chloro C5: Chlorine (Lipophilic / Metabolic Block) Benzene->Chloro Position 5 NH2->COOH Intramolecular H-Bond (Planarization) Iodo->NH2 Steric Pressure

Caption: Structural connectivity map highlighting the critical intramolecular hydrogen bond between the amino and carboxyl groups, and the steric influence of the iodine atom.

Synthetic Protocol

The synthesis of 2-Amino-5-chloro-3-iodobenzoic acid typically proceeds via the regioselective iodination of 2-amino-5-chlorobenzoic acid. The amino group directs the incoming electrophile (I


) to the ortho position (Position 3), as the para position (Position 5) is already blocked by chlorine.
Reaction Scheme

Precursor: 2-Amino-5-chlorobenzoic acid (CAS: 635-21-2) Reagent: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) Solvent: Glacial Acetic Acid (AcOH) or DMF Mechanism: Electrophilic Aromatic Substitution (EAS)

Step-by-Step Methodology

This protocol describes the ICl method, favored for its high atom economy and regioselectivity.

  • Dissolution: Dissolve 10.0 mmol of 2-amino-5-chlorobenzoic acid in 20 mL of glacial acetic acid. Ensure complete solubilization; mild heating (40°C) may be required.

  • Reagent Addition: Cool the solution to 15-20°C. Add 11.0 mmol (1.1 eq) of Iodine Monochloride (ICl) dropwise over 20 minutes.

    • Why: Slow addition prevents over-iodination or polymerization.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or LC-MS.

    • Endpoint: Disappearance of the starting material peak.[7]

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5% Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ).
    • Why: Thiosulfate reduces unreacted iodine species, preventing oxidative degradation during workup.

  • Isolation: A precipitate will form. Filter the solid under vacuum.

  • Purification: Recrystallize the crude solid from Ethanol/Water or perform an acid-base extraction (dissolve in NaHCO

    
    , wash with DCM, acidify aqueous layer with HCl to reprecipitate).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-5-chlorobenzoic acid Step1 Dissolve in AcOH (Solvent) Start->Step1 Step2 Add ICl (1.1 eq) (Electrophile) Step1->Step2 Step3 Stir 2-4h @ RT (EAS Mechanism) Step2->Step3 Step4 Quench: Ice Water + Na2S2O3 Step3->Step4 End Product: 2-Amino-5-chloro-3-iodobenzoic acid Step4->End Precipitation

Caption: Operational workflow for the regioselective iodination of 2-amino-5-chlorobenzoic acid.

Characterization & Data Analysis

To validate the structure, researchers should look for the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is distinct due to the tetrasubstituted benzene ring.
  • Aromatic Region: Only two aromatic protons remain (H4 and H6).

    • H4: Appears as a doublet (d) around

      
       7.8 - 8.0 ppm. It is deshielded by the adjacent Iodine and Chlorine.
      
    • H6: Appears as a doublet (d) around

      
       7.6 - 7.8 ppm.
      
    • Coupling: The protons are meta to each other. Expect a small coupling constant (

      
       Hz).
      
  • Labile Protons:

    • -COOH: Broad singlet, highly deshielded (

      
       12.0 - 14.0 ppm).
      
    • -NH

      
      :  Broad singlet, variable shift (
      
      
      
      6.0 - 8.0 ppm), often exchangeable with D
      
      
      O.
Physicochemical Properties
PropertyValue (Approx.)Note
Physical State Solid powderUsually off-white to pale yellow
Melting Point > 200°C (dec.)[8]Decomposes upon melting; ester derivatives melt lower (~66-70°C)
pKa (Acid) ~3.5 - 4.0Acid strength increased by electron-withdrawing Cl/I
LogP ~2.9Moderately lipophilic due to halogens

Applications in Drug Discovery[10][11]

Bioisosterism and Scaffold Utility

This molecule is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The halogenated anthranilic acid core mimics the adenine ring of ATP, allowing it to bind into the hinge region of protein kinases. The iodine atom can fill hydrophobic pockets (gatekeeper residues) to improve selectivity.

  • Metabolic Stability: The chlorine atom at position 5 blocks metabolic oxidation at the para position (relative to the amine), extending the half-life of derived drugs.

  • Synthetic Versatility:

    • Suzuki-Miyaura Coupling: The C-I bond is highly reactive toward palladium-catalyzed cross-coupling, allowing for the rapid attachment of aryl or heteroaryl groups at Position 3.

    • Cyclization: Condensation with formamide or urea yields quinazolinone derivatives, a class of compounds with broad biological activities (antiviral, anticancer).

References

  • PubChem. (2025).[9][10] 2-Amino-5-chloro-3-iodobenzoic acid Compound Summary. Retrieved from [Link]

  • ChemSrc. (2025).[3] 2-Amino-5-chloro-3-iodobenzoic acid Physicochemical Properties. Retrieved from [Link]

Sources

2-Amino-5-chloro-3-iodobenzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 2-Amino-5-chloro-3-iodobenzoic Acid in Heterocyclic Design

Executive Summary: The Scaffold Advantage

2-Amino-5-chloro-3-iodobenzoic acid (CAS 64724-23-8) is not merely a building block; it is a "linchpin" intermediate in medicinal chemistry. Its value lies in its tri-orthogonal functionality :

  • C1-Carboxyl & C2-Amino: A pre-organized motif for heterocycle formation (e.g., quinazolines, benzoxazinones).

  • C3-Iodine: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), kinetically distinct from the chlorine atom.

  • C5-Chlorine: A robust, less reactive halogen that survives initial coupling conditions, allowing for late-stage diversification.

This guide details the regioselective synthesis of this scaffold and its application in accessing privileged pharmacological space.

Chemical Profile & Physical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 2-Amino-5-chloro-3-iodobenzoic acid
Common Name 3-Iodo-5-chloroanthranilic acid
CAS Number 64724-23-8
Molecular Formula C₇H₅ClINO₂
Molecular Weight 297.48 g/mol
Appearance Tan to brown crystalline powder
Melting Point 185–190 °C (Decomposition)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) Carboxyl: ~3.5

Synthetic Protocol: Regioselective Iodination

The synthesis of 2-amino-5-chloro-3-iodobenzoic acid presents a regiochemical challenge. The starting material, 2-amino-5-chlorobenzoic acid, has two open sites (C3 and C4). The amino group (strong activator) directs ortho/para. Since the para position (C5) is blocked by chlorine, the electrophilic iodination is directed to the ortho position (C3), despite the steric crowding between the amino and carboxyl groups.

Methodology: Iodine Monochloride (ICl) Electrophilic Substitution

Reagents:

  • Starting Material: 2-Amino-5-chlorobenzoic acid (1.0 eq)

  • Reagent: Iodine Monochloride (ICl) (1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or dilute HCl

  • Temperature: 20–25 °C (Strict control required)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 g (58.3 mmol) of 2-amino-5-chlorobenzoic acid in 100 mL of glacial acetic acid. Ensure complete solvation; mild heating (40 °C) may be required, then cool back to 20 °C.

  • Reagent Preparation: Prepare a solution of ICl (10.4 g, 64.1 mmol) in 20 mL of acetic acid. Note: ICl is corrosive; handle in a fume hood.

  • Addition: Add the ICl solution dropwise to the starting material over 30 minutes. Maintain the internal temperature between 20–25 °C. The reaction is exothermic.

  • Monitoring: Stir for 2 hours. Monitor via LC-MS or TLC (50% EtOAc/Hexane). The product is less polar than the starting material.

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium bisulfite (NaHSO₃) to quench unreacted iodine species.

  • Isolation: A tan precipitate will form.[1] Filter the solid under vacuum.[1]

  • Purification: Wash the cake with water (3 x 50 mL). Recrystallize from Ethanol/Water if purity is <95%.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 2-Amino-5-chlorobenzoic acid (Solvent: AcOH) Reaction Electrophilic Aromatic Substitution (20-25°C, 2 hrs) Start->Reaction Dissolution Reagent Iodine Monochloride (ICl) (Dropwise Addition) Reagent->Reaction Electrophile Source Quench Quench: Ice Water + NaHSO3 (Removes excess Iodine) Reaction->Quench Completion Product 2-Amino-5-chloro-3-iodobenzoic acid (Solid Precipitate) Quench->Product Filtration & Drying

Figure 1: Reaction workflow for the regioselective iodination of 2-amino-5-chlorobenzoic acid.

Divergent Reactivity & Applications[2]

The power of this molecule lies in the reactivity difference between the C-I and C-Cl bonds.

A. Orthogonal Cross-Coupling (Chemoselectivity)

The C-I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol). This allows researchers to perform palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira) exclusively at the C3 position at room temperature or mild heat, leaving the C5-Cl intact for subsequent steps.

B. Heterocycle Construction (Quinazolines)

The 2-amino-benzoic acid motif is the classic precursor for quinazolin-4(3H)-ones, a scaffold ubiquitous in kinase inhibitors (e.g., EGFR inhibitors).

Experimental Example: Quinazoline Formation

  • Mix 2-amino-5-chloro-3-iodobenzoic acid with formamidine acetate (2.0 eq) in 2-methoxyethanol.

  • Reflux (120 °C) for 6 hours.

  • The result is 6-chloro-8-iodoquinazolin-4(3H)-one .

  • Significance: The resulting scaffold retains the halogen pattern, allowing for further library generation at the 8-position (formerly C3).

Visualizing the Divergent Pathway

DivergentSynthesis Core 2-Amino-5-chloro-3-iodobenzoic acid Suzuki Pathway A: Suzuki Coupling (Pd(PPh3)4, Boronic Acid, RT) Selectivity: C3-I only Core->Suzuki Chemoselective C-C Bond Formation Cyclization Pathway B: Cyclization (Formamidine Acetate, 120°C) Core->Cyclization Condensation ProdA 3-Aryl-5-chloro-anthranilic acid (C5-Cl remains intact) Suzuki->ProdA ProdB 6-Chloro-8-iodoquinazolin-4(3H)-one (Scaffold for Kinase Inhibitors) Cyclization->ProdB

Figure 2: Divergent synthetic utility showing chemoselective coupling vs. heterocyclic condensation.

Safety & Handling Protocol

  • Hazard Identification:

    • Iodine Monochloride (ICl): Causes severe skin burns and eye damage. Reacts violently with water.

    • Product: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine compounds can degrade/discolor upon UV exposure).

  • Waste Disposal: All aqueous waste containing iodine/iodide must be treated with sodium thiosulfate or bisulfite before disposal to prevent iodine vapor evolution.

References

  • ChemicalBook. (2025).[2] 2-Amino-5-chloro-3-iodobenzoic acid Properties and CAS 64724-23-8.[2][3][4] Retrieved from

  • Organic Syntheses. (1947). 5-Iodoanthranilic Acid Synthesis (Analogous Protocol). Org. Synth. 1947, 27, 45. Retrieved from

  • National Institutes of Health (PMC). (2010). Regioselective Iodination of Chlorinated Aromatic Compounds. PMC2955836. Retrieved from

  • AChemBlock. (2024).[5][6] Product Analysis: 2-amino-5-chloro-3-iodobenzoic acid. Retrieved from

Sources

A Technical Guide to the Analytical Characterization of 2-Amino-5-chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the analytical methodologies for the characterization of 2-Amino-5-chloro-3-iodobenzoic acid (CAS No. 64724-23-8), a key intermediate in pharmaceutical synthesis.[1][2][3][4] The structural complexity of this molecule, featuring an amino group, a carboxylic acid, and two different halogen substituents on an aromatic ring, necessitates a multi-technique approach for unambiguous identification and purity assessment. This document outlines field-proven protocols and expert insights for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), designed for researchers, quality control analysts, and drug development professionals.

Molecular Structure and Physicochemical Properties

2-Amino-5-chloro-3-iodobenzoic acid is a substituted anthranilic acid derivative. Its unique substitution pattern governs its chemical reactivity and is the basis for its utility in the synthesis of more complex molecules. A thorough understanding of its structure is the foundation for interpreting the spectral data presented herein.

PropertyValueSource
CAS Number 64724-23-8[2][3][4]
Molecular Formula C₇H₅ClINO₂[1][2]
Molecular Weight 297.48 g/mol [1][2]
IUPAC Name 2-amino-5-chloro-3-iodobenzoic acid[4]
Purity (Typical) >95%[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of 2-Amino-5-chloro-3-iodobenzoic acid in solution. Due to the limited availability of published spectra for this specific molecule, this section provides a detailed prediction and interpretation based on established principles of NMR and data from analogous substituted benzoic acids.[5][6][7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the exchangeable protons of the amino and carboxylic acid groups. The analysis would typically be performed in a deuterated solvent like Dimethyl Sulfoxide (DMSO-d₆), which can accommodate both the acidic and basic functional groups and allows for the observation of labile protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and their signal is often broad due to hydrogen bonding and chemical exchange.
~7.85Doublet (d)1HH-6This proton is ortho to the electron-withdrawing iodine and meta to the electron-donating amino group. Its position is deshielded. It will appear as a doublet due to coupling with H-4.
~7.60Doublet (d)1HH-4This proton is ortho to the electron-withdrawing chlorine and ortho to the electron-donating amino group. It will appear as a doublet coupled to H-6.
~5.5-6.5Broad Singlet2H-NH₂The chemical shift of amine protons can vary significantly depending on concentration, temperature, and solvent. The signal is typically broad.

Causality Behind Predictions: The electron-donating amino group tends to shield ortho and para protons, while the electron-withdrawing halogens and carboxylic acid group will deshield them. The predicted chemical shifts are an amalgamation of these competing effects, with reference to known spectra of similar halogenated and aminated benzoic acids.[6][7] The expected splitting pattern follows the n+1 rule for adjacent, non-equivalent protons.

G cluster_mol 2-Amino-5-chloro-3-iodobenzoic acid cluster_protons Aromatic Protons mol H6 H-6 H4 H-4 H6->H4

Caption: Predicted ¹H-¹H coupling in the aromatic region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. Due to the lack of symmetry, seven distinct signals are expected.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168C-7 (-COOH)The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield.[5][8]
~150C-2 (-C-NH₂)The carbon atom attached to the electron-donating amino group is shielded relative to other aromatic carbons but deshielded by the adjacent iodine.
~140C-4This carbon is deshielded by the adjacent chlorine atom.
~135C-6This carbon is deshielded by the adjacent iodine atom.
~125C-5 (-C-Cl)The carbon bearing the chlorine atom.
~115C-1The carbon bearing the carboxylic acid group.
~90C-3 (-C-I)The carbon atom directly bonded to iodine experiences a strong shielding effect (the "heavy atom effect").

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. The number of signals in each spectrum corresponds to the number of unique proton and carbon environments. Advanced 2D NMR techniques, such as HSQC and HMBC, could be employed to definitively correlate each proton signal to its directly attached carbon and to neighboring carbons, respectively, confirming the assignments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of 2-Amino-5-chloro-3-iodobenzoic acid and for quantifying it in reaction mixtures or formulations. Given its aromatic and polar nature, a reversed-phase HPLC method is the most appropriate choice.

Recommended HPLC Protocol

This protocol is designed to provide good retention, sharp peak shape, and efficient separation from potential impurities.

Experimental Workflow: HPLC Analysis

G prep Sample Preparation (Dissolve in Mobile Phase A/Acetonitrile) inject Injection (5-10 µL) prep->inject sep Chromatographic Separation (C18 Reversed-Phase Column) inject->sep detect UV Detection (254 nm & 310 nm) sep->detect quant Data Analysis (Peak Integration & Purity Calculation) detect->quant

Caption: HPLC workflow for purity analysis.

Detailed HPLC Method Parameters

ParameterRecommended ConditionJustification
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)The nonpolar C18 stationary phase provides excellent retention for aromatic compounds.[9]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[9]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 15 minutesA gradient elution ensures that both polar and potential non-polar impurities are eluted within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD)Monitoring at multiple wavelengths (e.g., 254 nm for the aromatic ring and ~310 nm, a potential λmax due to the amino group) helps in peak tracking and purity assessment.
Sample Preparation Dissolve in a 50:50 mixture of Mobile Phase A and Acetonitrile to a concentration of ~0.5 mg/mL.Ensures solubility and compatibility with the mobile phase.

Field-Proven Insights: Aryl amines can sometimes exhibit poor peak shape due to interactions with residual silanols on the silica support. The use of a high-purity, end-capped C18 column and an acidic mobile phase additive like TFA is crucial to mitigate these effects and achieve symmetrical peaks.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, providing definitive confirmation of the compound's identity via its molecular weight.

Recommended LC-MS Protocol

The LC method can be adapted from the HPLC protocol, with the critical change being the use of a volatile buffer system compatible with mass spectrometry.

Experimental Workflow: LC-MS Analysis

G lc_sep LC Separation (C18 Column, Formic Acid buffer) ionize Ionization (Electrospray - ESI) lc_sep->ionize mass_analyze Mass Analysis (Quadrupole or TOF) ionize->mass_analyze detect_ms Detection (Ion Detector) mass_analyze->detect_ms spectrum Mass Spectrum Generation (m/z vs. Intensity) detect_ms->spectrum

Caption: LC-MS workflow for molecular weight confirmation.

Detailed LC-MS Method Parameters

ParameterRecommended ConditionJustification
LC System UHPLC or HPLCCoupled directly to the mass spectrometer.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Smaller dimension columns are often used in LC-MS to reduce solvent consumption and improve sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer, ideal for ESI-MS as it does not form non-volatile adducts on the instrument.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains the volatile buffer system in the organic phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation.[12]
Polarity Positive and Negative Mode SwitchingAnalysis in both modes is recommended to determine the most sensitive and stable ionization pathway.
Scan Range m/z 100 - 400This range will comfortably encompass the expected parent ions.
Expected Mass Spectral Data

The molecular weight of 2-Amino-5-chloro-3-iodobenzoic acid is 297.48 g/mol . The presence of chlorine results in a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of ~3:1).

Predicted m/z Values

Ionization ModePredicted IonCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Expected Observation
Negative (ESI-) [M-H]⁻295.91297.91Deprotonation of the carboxylic acid is highly favorable. This is expected to be the most intense ion.
Positive (ESI+) [M+H]⁺297.92299.92Protonation of the amino group is the most likely event.

Trustworthiness of Data: High-resolution mass spectrometry (HRMS), using instruments like a Time-of-Flight (TOF) or Orbitrap analyzer, would provide a highly accurate mass measurement (typically <5 ppm error). This allows for the calculation of the elemental formula, providing an extremely high degree of confidence in the compound's identity and empirical formula.[13][14]

Conclusion

The analytical characterization of 2-Amino-5-chloro-3-iodobenzoic acid requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the definitive structural proof, HPLC offers a robust method for purity determination and quantitation, and LC-MS delivers unambiguous confirmation of its molecular weight. The protocols and interpretive guidance provided in this document establish a comprehensive framework for the rigorous quality assessment of this important pharmaceutical intermediate, ensuring its suitability for downstream applications in drug development and manufacturing.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

  • The Metabolomics Innovation Centre. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. Retrieved from [Link]

  • De Pauw, E., et al. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]

Sources

Technical Guide: Physicochemical Characterization of 2-Amino-5-chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-5-chloro-3-iodobenzoic acid (CAS: 64724-23-8), a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.

The compound is characterized by a high melting point (246–247 °C ), indicative of its robust crystal lattice stabilized by intermolecular hydrogen bonding and halogen interactions. Unlike simple organic solvents, this compound does not exhibit a stable boiling point at atmospheric pressure, undergoing thermal decomposition prior to phase transition. This guide details the thermodynamic profile, synthesis-purification correlations, and safety protocols required for high-integrity research and development.

Physicochemical Profile

The thermal properties of 2-Amino-5-chloro-3-iodobenzoic acid are dominated by the interplay between the zwitterionic potential of the anthranilic acid core and the steric/electronic effects of the halogen substituents.

Table 1: Core Technical Specifications
PropertySpecificationSource/Note
IUPAC Name 2-Amino-5-chloro-3-iodobenzoic acidStandard Nomenclature
CAS Registry Number 64724-23-8 Verified Identifier
Molecular Formula C₇H₅ClINO₂
Molecular Weight 297.48 g/mol
Melting Point (Experimental) 246 – 247 °C Solid-state transition [1][2]
Boiling Point (Predicted) 390.6 ± 42.0 °C Theoretical (760 mmHg) [1]
Boiling Point (Experimental) N/A (Decomposes) Degradation occurs >250 °C
Density (Predicted) 2.15 ± 0.1 g/cm³High density due to Iodine
pKa (Acid) ~2.5 – 3.0Carboxylic acid proton
pKa (Base) ~1.0 – 1.5Aniline nitrogen (weakly basic)
Appearance Off-white to pale yellow solidCrystalline powder

Thermal Analysis & Stability

Melting Point: The Critical Purity Indicator

The experimental melting point of 246–247 °C serves as the primary metric for assessing purity during process development.

  • Lattice Energy: The high melting point relative to benzoic acid (122 °C) is attributed to the "halogen bond" capability of the iodine atom and the hydrogen-bonding network between the amino group (-NH₂) and the carboxylic acid (-COOH).

  • Depression Phenomena: Impurities such as 2-amino-5-chlorobenzoic acid (starting material) or 2-amino-3,5-dichloro-benzoic acid (chlorination byproduct) will significantly depress the melting point range to <240 °C and broaden the transition window (>2 °C range).

  • Protocol: For accurate determination, use a capillary melting point apparatus with a ramp rate of 1–2 °C/min starting from 230 °C. Rapid heating may cause premature charring/decomposition, obscuring the true melt.

Boiling Point: Theoretical vs. Practical

At atmospheric pressure, 2-Amino-5-chloro-3-iodobenzoic acid does not boil .

  • Decomposition: The compound undergoes decarboxylation and dehalogenation at temperatures exceeding 250–260 °C.

  • Vacuum Distillation: Distillation is generally not feasible for purification. Sublimation under high vacuum (<0.1 mmHg) may be possible but is rarely practiced due to the risk of iodine liberation.

  • Predicted Value: The calculated boiling point of ~390 °C represents a theoretical extrapolation of the vapor pressure curve, assuming the molecule remains intact.

Synthesis & Purification Logic

The thermal properties directly dictate the purification strategy. Since distillation is impossible, purification relies on the solubility differential (crystallization) and acid-base manipulation.

Synthesis Pathway

The standard synthesis involves the electrophilic iodination of 2-amino-5-chlorobenzoic acid. The amino group directs the incoming iodine to the ortho position (C3), as the para position (C5) is blocked by chlorine.

SynthesisPath Start 2-Amino-5-chlorobenzoic acid (Precursor) Intermediate Electrophilic Aromatic Substitution (Ortho) Start->Intermediate + Reagent Reagent Iodine Monochloride (ICl) or I2 / H2O2 Reagent->Intermediate Product 2-Amino-5-chloro-3-iodobenzoic acid (MP: 246-247 °C) Intermediate->Product Workup

Figure 1: Synthetic pathway for 2-Amino-5-chloro-3-iodobenzoic acid via electrophilic iodination.

Purification Workflow

The high melting point allows for aggressive recrystallization from high-boiling solvents (e.g., Ethanol, Acetic Acid) or reprecipitation via acid-base swing.

PurificationLogic Crude Crude Reaction Mixture (Solid) Dissolve Dissolve in dil. NaOH (Forms Sodium Salt) Crude->Dissolve Filter Filter Insoluble Impurities Dissolve->Filter Precipitate Acidify with HCl to pH 3-4 (Precipitates Free Acid) Filter->Precipitate Wash Wash with Water (Remove Inorganic Salts) Precipitate->Wash Dry Dry at 50-60 °C (Vacuum) Wash->Dry Check QC: Melting Point Check Target: 246-247 °C Dry->Check

Figure 2: Acid-base purification workflow leveraging the amphoteric nature of the amino-benzoic acid moiety.

Handling & Safety Protocols

Given the iodine content and thermal instability at high temperatures, specific handling precautions are required.

  • Thermal Hazard: Do not heat above 250 °C. Decomposition may release toxic Hydrogen Iodide (HI) , Hydrogen Chloride (HCl) , and Nitrogen Oxides (NOx) gases.

  • Light Sensitivity: Iodinated aromatic compounds are often light-sensitive. Store in amber vials to prevent photo-deiodination, which would lower the melting point and darken the solid.

  • Storage: Keep in a cool, dry place (Room Temperature or 2–8 °C recommended for long-term stability). Ensure the container is tightly sealed to prevent oxidation of the amino group.

References

  • PubChem. (2025). Compound Summary: 2-Amino-5-chloro-3-iodobenzoic acid.[1][2] National Library of Medicine. Retrieved from [Link]

Sources

Technical Procurement Guide: 2-Amino-5-chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 64724-23-8 Formula: C₇H₅ClINO₂ Molecular Weight: 297.48 g/mol [1][2]

Executive Summary

This guide details the sourcing, technical validation, and handling of 2-Amino-5-chloro-3-iodobenzoic acid , a critical halogenated anthranilic acid derivative. Primarily utilized as a scaffold in the synthesis of quinazoline-based kinase inhibitors and other heterocyclic pharmaceutical intermediates, this compound presents specific procurement challenges due to the lability of the carbon-iodine bond and the potential for regioisomeric impurities during synthesis.

This document is designed for medicinal chemists and procurement managers requiring high-purity material for SAR (Structure-Activity Relationship) studies or scale-up.

Chemical Profile & Critical Specifications[3]

Before engaging suppliers, it is imperative to understand the structural vulnerabilities of the molecule. The presence of both chlorine and iodine on the anthranilic acid core creates a unique electronic environment but also introduces specific stability issues.

PropertySpecificationTechnical Note
Appearance Yellow to brownish powderDarkening indicates iodine liberation (decomposition).
Purity (HPLC) ≥ 97.0%Critical to avoid side-reactions in metal-catalyzed couplings.
Identity (NMR) Consistent with structureMust confirm 1,2,3,5-substitution pattern to rule out isomers.
Melting Point ~219–221 °C (dec.)Decomposition upon melting is characteristic of aryl iodides.
Solubility DMSO, MethanolPoor solubility in non-polar solvents; zwitterionic nature.
Structural Analysis for QC

The molecule features two aromatic protons in a meta relationship (H-4 and H-6).

  • H-4: Located between I and Cl. Expected to be more deshielded.

  • H-6: Located between Cl and COOH.

  • Coupling: Expect a small meta-coupling constant (

    
    ). This is the primary NMR signature to distinguish it from the 2-amino-3-chloro-5-iodo isomer, which would show similar splitting but different chemical shifts.
    

Sourcing Landscape & Vendor Tiers

The market for CAS 64724-23-8 is segmented into high-cost catalog suppliers and specialized building-block manufacturers.

Tier 1: Validated Catalog Suppliers (Low Risk, High Cost)

Use these for milligram-scale needs (1g – 5g) where immediate purity guarantee is required.

  • Sigma-Aldrich (Merck): Often re-packages from primary manufacturers. High reliability but highest unit cost.

  • Fisher Scientific / Thermo Fisher: Acts as a distributor for brands like Alfa Aesar or Acros.

  • Apollo Scientific: Strong presence in the UK/EU; reliable for halo-benzoic acids.

Tier 2: Building Block Specialists (Optimal for Research)

These vendors synthesize or source directly from origin labs. Best for 10g – 100g scale.

  • AChemBlock: Specializes in novel building blocks; often has stock in the US.

  • Combi-Blocks: Known for high transparency in stock levels and QC data.

  • Enamine: Excellent for analogues, though lead times can vary if stock is in Kyiv.

Tier 3: Bulk/Custom Synthesis (Scale-up)

For kg-scale, direct engagement with manufacturers in China (e.g., Changzhou Ansciep) or India is necessary. Warning: This requires a strict internal QC protocol (see Section 5) as regioisomeric purity can vary by batch.

Technical Evaluation: The "Why" Behind the Protocol

The Regioisomer Trap

The synthesis of CAS 64724-23-8 typically involves the iodination of 2-amino-5-chlorobenzoic acid. If the directing effects are not strictly controlled, the iodine may attack the 5-position (displacing chlorine, unlikely) or the starting material might contain the 3-chloro isomer.

  • Target: 3-Iodo-5-chloro

  • Impurity: 3-Chloro-5-iodo (Isomeric impurity)

If your research involves Suzuki-Miyaura coupling at the iodine site, the presence of the wrong isomer will lead to a "dead" catalyst cycle or incorrect product, effectively ruining the library synthesis.

Iodine Lability

Aryl iodides are sensitive to photolysis. Sourcing material that has been stored in clear glass or exposed to light during shipping will result in partial de-iodination, yielding 2-amino-5-chlorobenzoic acid. This impurity is often invisible in standard LCMS (due to similar ionization) unless specifically looked for.

Quality Control & Validation Protocol

Do not rely solely on the vendor's COA (Certificate of Analysis). Implement this self-validating workflow upon receipt.

Step 1: Visual Inspection
  • Pass: Pale yellow powder.[3]

  • Fail: Dark brown/purple crust (indicates free iodine).

Step 2: 1H-NMR Validation (DMSO-d6)

Run a standard proton NMR. Focus on the aromatic region (7.0 – 8.5 ppm).

  • Identify the broad singlet for

    
     (usually 6.0–7.0 ppm, exchangeable).
    
  • Locate the two aromatic doublets.

  • Calculation: Verify the coupling constant (

    
    ).
    
    • If

      
       (Ortho coupling): REJECT . You have a 3,4- or 4,5-substituted impurity.
      
    • If

      
       (Meta coupling): PASS . Consistent with 3,5-substitution.
      
Step 3: LCMS Halogen Pattern Analysis

Use the mass spectrum to confirm the halogen content.

  • Chlorine (³⁵Cl/³⁷Cl): Look for the characteristic 3:1 isotopic ratio.

  • Iodine (¹²⁷I): Monoisotopic.

  • M+H Peak: 297.9 (³⁵Cl) and 299.9 (³⁷Cl).

  • Validation: If you see a mass of ~171 (M+H), the sample has de-iodinated.

Workflow Diagram

The following diagram outlines the decision logic for accepting a new batch.

VendorQualification Start Receive Shipment CAS 64724-23-8 Visual Visual Inspection (Color Check) Start->Visual Solubility Solubility Test (DMSO) Visual->Solubility Pale Yellow Reject_Ox REJECT: Oxidation/Free Iodine Visual->Reject_Ox Dark Brown NMR 1H-NMR Analysis (Coupling Constants) Solubility->NMR LCMS LCMS Analysis (Isotope Pattern) NMR->LCMS J = 2Hz (Meta) Reject_Iso REJECT: Regioisomer Detected NMR->Reject_Iso J = 8Hz (Ortho) Decision Final Decision LCMS->Decision Decision->Reject_Iso Mass 172 (De-iodo) Approve APPROVE: Release to Inventory Decision->Approve Mass 298 + Cl Pattern

Figure 1: Incoming Quality Control (IQC) workflow for halogenated benzoic acids.

Handling and Storage Procedures

To maintain the integrity of the carbon-iodine bond:

  • Light Protection: Store strictly in amber vials. Wrap bulk containers in aluminum foil.

  • Temperature: Store at 2–8°C (Refrigerator). While stable at room temperature for short periods, cold storage retards the rate of de-iodination.

  • Atmosphere: Hygroscopic potential is low, but storing under Argon/Nitrogen is recommended for long-term (>6 months) archiving to prevent oxidation of the aniline amine.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12800003, 2-Amino-5-chloro-3-iodobenzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-Amino-5-chloro-3-iodobenzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Anthranilic Acids

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile chemical scaffolds that offer precise vectors for structural elaboration. Substituted anthranilic acids (2-aminobenzoic acids) represent one such privileged class of building blocks, frequently appearing in the core structures of numerous clinically relevant agents.[1][2] Their inherent functionalities—a nucleophilic amine and a carboxylic acid—provide convenient handles for a variety of chemical transformations, most notably amide bond formation and the construction of heterocyclic ring systems.

This document focuses on a particularly valuable, yet underexplored, member of this family: 2-Amino-5-chloro-3-iodobenzoic acid . The unique substitution pattern of this molecule presents a trifecta of opportunities for medicinal chemists. The chlorine atom at the 5-position and the iodine at the 3-position offer distinct and orthogonal sites for metal-catalyzed cross-coupling reactions, allowing for the sequential and controlled introduction of diverse aryl, heteroaryl, or alkyl groups. The iodine, being more reactive, is typically targeted first in such transformations. This differential reactivity is a cornerstone of its utility in building molecular complexity. The foundational 2-amino and carboxylic acid moieties provide the means for peptide-like elaborations or for serving as a rigid scaffold to orient pharmacophoric elements in three-dimensional space.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of 2-Amino-5-chloro-3-iodobenzoic acid in medicinal chemistry workflows, with a particular emphasis on its use in the synthesis of kinase inhibitors and other complex molecular architectures.

Synthesis and Characterization

A robust and scalable synthesis of 2-Amino-5-chloro-3-iodobenzoic acid is paramount for its widespread application. While a direct, one-pot synthesis from simple precursors is challenging, a multi-step approach starting from commercially available 2-amino-5-chlorobenzoic acid offers a reliable route. The following protocol is adapted from established methodologies for the synthesis of related polysubstituted halo-anthranilic acids.[3][4]

Proposed Synthetic Pathway

The synthetic strategy involves an initial nitration of the starting material, followed by a Sandmeyer-type reaction to introduce the iodine atom, and a final reduction of the nitro group to yield the desired product.

Synthetic_Pathway A 2-Amino-5-chlorobenzoic acid B 2-Amino-5-chloro-3-nitrobenzoic acid A->B  HNO₃, H₂SO₄   C 5-Chloro-3-iodo-2-nitrobenzoic acid B->C  1. NaNO₂, HCl  2. KI   D 2-Amino-5-chloro-3-iodobenzoic acid C->D  Fe, NH₄Cl or SnCl₂  

Caption: Proposed synthetic route to 2-Amino-5-chloro-3-iodobenzoic acid.

Experimental Protocol: A Representative Synthesis

Step 1: Nitration of 2-Amino-5-chlorobenzoic acid

  • To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 2-amino-5-chlorobenzoic acid in portions, ensuring the temperature remains below 10°C.

  • Once the addition is complete, add a solution of nitric acid in sulfuric acid dropwise, maintaining the low temperature.

  • After the addition, allow the reaction to stir at 0-5°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-amino-5-chloro-3-nitrobenzoic acid.

Step 2: Iodination via Sandmeyer Reaction

  • Suspend 2-amino-5-chloro-3-nitrobenzoic acid in a mixture of hydrochloric acid and water and cool to 0-5°C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Collect the precipitate by filtration, wash with sodium thiosulfate solution to remove excess iodine, followed by water.

  • Dry the solid to obtain 5-chloro-3-iodo-2-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

  • To a solution of 5-chloro-3-iodo-2-nitrobenzoic acid in ethanol and water, add a reducing agent such as iron powder and ammonium chloride, or tin(II) chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through celite to remove the metal salts.

  • Concentrate the filtrate under reduced pressure.

  • Adjust the pH of the aqueous residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford 2-Amino-5-chloro-3-iodobenzoic acid.

Characterization Data
PropertyExpected Value
Molecular Formula C₇H₅ClINO₂
Molecular Weight 313.48 g/mol
Appearance Off-white to pale yellow solid
¹H NMR Expect distinct aromatic protons, with chemical shifts influenced by the substituents. The amino and carboxylic acid protons will also be observable.
¹³C NMR Expect 7 distinct carbon signals, with the carbons attached to iodine and chlorine showing characteristic shifts.
Mass Spectrometry [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The anthranilic acid scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminobenzamide substructure can form key hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many type I and type II inhibitors.

The strategic placement of substituents on the anthranilic acid ring allows for the fine-tuning of potency and selectivity. 2-Amino-5-chloro-3-iodobenzoic acid is an excellent starting point for generating a library of kinase inhibitors through the functionalization of the iodo and chloro positions.

Kinase_Inhibitor_Scaffold cluster_0 2-Amino-5-chloro-3-iodobenzoic acid cluster_1 Key Transformations cluster_2 Kinase Inhibitor Library A Core Scaffold B Suzuki Coupling (at Iodo position) A->B C Amide Bond Formation A->C E Diverse Kinase Inhibitors B->E C->E D Further Diversification (at Chloro position) E->D

Caption: Strategic use of the title compound to generate kinase inhibitor libraries.

Application Protocols

The following protocols are representative methods for the two most critical transformations of 2-Amino-5-chloro-3-iodobenzoic acid: Suzuki-Miyaura cross-coupling at the iodo position and amide bond formation at the carboxylic acid.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 3-position.

Suzuki_Coupling_Workflow A Combine Reactants: 2-Amino-5-chloro-3-iodobenzoic acid Arylboronic acid (1.2 eq) Base (e.g., K₂CO₃, 2 eq) B Add Catalyst System: Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Solvent (e.g., Dioxane/H₂O) A->B C Inert Atmosphere: Degas and purge with N₂ or Ar B->C D Reaction: Heat at 80-100°C for 4-12 h Monitor by TLC/LC-MS C->D E Workup: Cool, dilute with EtOAc Wash with H₂O and brine D->E F Purification: Dry over Na₂SO₄, concentrate Column chromatography E->F G Product: 2-Amino-3-aryl-5-chlorobenzoic acid F->G

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Procedure:

  • To a reaction vessel, add 2-Amino-5-chloro-3-iodobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).

  • Stir the reaction mixture at 90°C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-amino-3-aryl-5-chlorobenzoic acid.

Representative Data (Hypothetical):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Amino-5-chloro-3-phenylbenzoic acid85
24-Methoxyphenylboronic acid2-Amino-5-chloro-3-(4-methoxyphenyl)benzoic acid82
33-Pyridylboronic acid2-Amino-5-chloro-3-(pyridin-3-yl)benzoic acid75
41-Naphthylboronic acid2-Amino-5-chloro-3-(naphthalen-1-yl)benzoic acid78

Note: Yields are illustrative and will vary depending on the specific substrate and reaction conditions.

Protocol 2: Amide Bond Formation

Standard peptide coupling reagents can be employed to form amides from the carboxylic acid functionality. This transformation is fundamental for attaching various side chains or for linking the scaffold to other pharmacophoric elements.

Amide_Formation_Workflow A Combine: 2-Amino-5-chloro-3-iodobenzoic acid Amine (1.1 eq) Coupling Reagent (e.g., HATU, 1.2 eq) B Add Base and Solvent: Base (e.g., DIPEA, 2 eq) Solvent (e.g., DMF) A->B C Reaction: Stir at room temperature for 2-16 h Monitor by TLC/LC-MS B->C D Workup: Dilute with EtOAc Wash with aq. NaHCO₃, H₂O, and brine C->D E Purification: Dry over Na₂SO₄, concentrate Column chromatography or recrystallization D->E F Product: N-substituted-2-amino-5-chloro-3-iodobenzamide E->F

Caption: General workflow for amide bond formation.

Detailed Procedure:

  • Dissolve 2-Amino-5-chloro-3-iodobenzoic acid (1.0 mmol) in an anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Add the desired amine (1.1 mmol), followed by a coupling reagent such as HATU (1.2 mmol).

  • Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Representative Data (Hypothetical):

EntryAmineProductYield (%)
1BenzylamineN-Benzyl-2-amino-5-chloro-3-iodobenzamide90
2Aniline2-Amino-5-chloro-3-iodo-N-phenylbenzamide88
3Morpholine(2-Amino-5-chloro-3-iodophenyl)(morpholino)methanone95
4Glycine methyl esterMethyl 2-(2-amino-5-chloro-3-iodobenzamido)acetate85

Note: Yields are illustrative and will vary depending on the specific amine and reaction conditions.

Conclusion and Future Outlook

2-Amino-5-chloro-3-iodobenzoic acid is a highly functionalized and strategically valuable building block for medicinal chemistry. Its distinct reactive sites allow for controlled and sequential diversification, making it an ideal scaffold for the construction of complex molecular architectures. The protocols outlined in these application notes provide a solid foundation for researchers to incorporate this versatile molecule into their drug discovery programs. The potential to generate large libraries of compounds, particularly targeting the kinome, underscores the importance of this and related polysubstituted anthranilic acids in the ongoing quest for novel therapeutics. Further exploration of other cross-coupling methodologies at the chloro- position, as well as the use of the amino group as a handle for further heterocycle synthesis, will undoubtedly expand the utility of this powerful chemical tool.

References

  • Google Patents. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid.
  • Google Patents. (n.d.). A synthetic method of 2-chloro-5-iodobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid.
  • Patsnap. (n.d.). A kind of synthetic method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

  • Korea University Pure. (n.d.). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

  • PubMed. (n.d.). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • PubMed. (n.d.). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Substituted Indole-4-carboxylic Acids from 2-Amino-5-chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2][3] This application note provides a comprehensive guide for the synthesis of 6-chloro-indole-4-carboxylic acid derivatives, utilizing the strategically substituted starting material, 2-amino-5-chloro-3-iodobenzoic acid. We present a robust, two-step synthetic sequence involving a highly selective Sonogashira cross-coupling reaction followed by a palladium-catalyzed intramolecular cyclization. This guide is tailored for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying reaction mechanisms and strategic considerations.

Introduction: The Significance of the Indole Scaffold

Indole derivatives are of immense interest in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory, anti-microbial, anti-viral, and anti-cancer properties.[1][2] The specific substitution pattern on the indole ring is critical for modulating biological activity. The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while a carboxylic acid group provides a handle for further derivatization or can act as a key pharmacophoric feature.[4]

Our starting material, 2-amino-5-chloro-3-iodobenzoic acid, is a versatile building block. The presence of three distinct functional groups—an amine, a carboxylic acid, and two different halogens—allows for highly regioselective transformations. The significant difference in reactivity between the C-I and C-Cl bonds under palladium catalysis is the linchpin of our synthetic strategy, enabling selective functionalization at the 3-position.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic strategy is a two-step process:

  • Palladium-Catalyzed Sonogashira Coupling: Introduction of an alkyne moiety at the C-3 position via a cross-coupling reaction with a terminal alkyne. This reaction proceeds selectively at the more reactive carbon-iodine bond.

  • Palladium-Catalyzed Intramolecular Cyclization: Formation of the indole ring via an intramolecular reaction between the amino group and the newly introduced alkyne.

This approach is highly convergent and allows for the introduction of diversity at the 2-position of the indole ring, depending on the choice of the alkyne coupling partner.

Step 1: Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[5] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) species, forming a Pd(II) intermediate. Concurrently, the copper(I) acetylide is formed from the terminal alkyne, copper(I) iodide, and the base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 2-amino-3-alkynyl-5-chlorobenzoic acid and regenerates the Pd(0) catalyst.

Logical Flow of the Sonogashira Coupling

Sonogashira_Coupling Start 2-Amino-5-chloro- 3-iodobenzoic acid + Terminal Alkyne Catalysts Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N) Start->Catalysts Reaction Conditions Intermediate Formation of 2-Amino-3-alkynyl- 5-chlorobenzoic acid Catalysts->Intermediate Catalytic Cycle Product Substituted Indole Precursor Intermediate->Product Isolation

Caption: Workflow for the Sonogashira coupling step.

Step 2: Intramolecular Cyclization (Larock-type Annulation)

The formation of the indole ring is achieved through a palladium-catalyzed intramolecular cyclization of the 2-amino-3-alkynylbenzoic acid intermediate. This transformation is analogous to the Larock indole synthesis, which involves the reaction of an o-haloaniline with an alkyne.[6][7]

Mechanism: The reaction is initiated by the coordination of the palladium catalyst to the alkyne. The intramolecular nucleophilic attack of the aniline nitrogen onto the activated alkyne forms a vinyl-palladium intermediate. Subsequent reductive elimination or protonolysis leads to the formation of the indole ring and regeneration of the catalyst.[8][9]

Catalytic Cycle for Indole Formation

Indole_Formation A Pd(0) Catalyst B Oxidative Addition (of Aryl Halide if applicable) A->B Ar-X C Alkyne Coordination B->C Alkyne D Intramolecular Nucleophilic Attack C->D N-H attack E Vinyl-Pd Intermediate D->E F Reductive Elimination/ Protonolysis E->F F->A Regeneration G Indole Product F->G

Caption: Generalized catalytic cycle for indole synthesis.

Detailed Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of 2-Amino-5-chloro-3-(phenylethynyl)benzoic acid
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-Amino-5-chloro-3-iodobenzoic acid313.453.13 g10.0
Phenylacetylene102.141.23 g (1.35 mL)12.0
Pd(PPh₃)₂Cl₂701.90140 mg0.20
Copper(I) iodide (CuI)190.4576 mg0.40
Triethylamine (Et₃N)101.194.2 mL30.0
Tetrahydrofuran (THF), anhydrous-50 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chloro-3-iodobenzoic acid (3.13 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.20 mmol), and CuI (76 mg, 0.40 mmol).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous THF (50 mL) and triethylamine (4.2 mL, 30.0 mmol) via syringe.

  • Add phenylacetylene (1.35 mL, 12.0 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (thin-layer chromatography).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford the desired product as a solid.

Protocol 2: Synthesis of 6-Chloro-2-phenyl-1H-indole-4-carboxylic acid
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-Amino-5-chloro-3-(phenylethynyl)benzoic acid287.722.88 g10.0
Palladium(II) acetate (Pd(OAc)₂)224.50112 mg0.50
Triphenylphosphine (PPh₃)262.29262 mg1.0
Potassium carbonate (K₂CO₃)138.212.76 g20.0
N,N-Dimethylformamide (DMF), anhydrous-50 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chloro-3-(phenylethynyl)benzoic acid (2.88 g, 10.0 mmol), Pd(OAc)₂ (112 mg, 0.50 mmol), PPh₃ (262 mg, 1.0 mmol), and K₂CO₃ (2.76 g, 20.0 mmol).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous DMF (50 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 8 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 2 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain the pure 6-chloro-2-phenyl-1H-indole-4-carboxylic acid.

Discussion and Conclusion

The presented protocols provide a reliable and efficient pathway for the synthesis of 6-chloro-indole-4-carboxylic acid derivatives from 2-amino-5-chloro-3-iodobenzoic acid. The choice of palladium catalysts and reaction conditions is crucial for the success of both the Sonogashira coupling and the subsequent cyclization. The use of a phosphine ligand such as PPh₃ in the cyclization step can help stabilize the palladium catalyst and improve yields.[10]

The versatility of this method lies in the ability to vary the terminal alkyne in the Sonogashira coupling step, allowing for the synthesis of a library of 2-substituted indole derivatives. These compounds can serve as valuable intermediates for the development of novel therapeutic agents. The protocols are scalable and utilize commercially available reagents, making them amenable to both academic research and industrial drug development settings.

References

  • Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University Pure. Available at: [Link]

  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. ResearchGate. Available at: [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

  • Larock indole synthesis. Wikipedia. Available at: [Link]

  • Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[11][12]-Aryl Shift. Organic Chemistry Portal. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Available at: [Link]

  • Novel process for the synthesis of indoline derivatives. Google Patents.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Available at: [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PubMed Central. Available at: [Link]

  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. ResearchGate. Available at: [Link]

  • Electrochemical Cyclization of 2-Alkynyl- anilines to Indole Derivatives. Chembark. Available at: [Link]

  • SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Organic Syntheses. Available at: [Link]

  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal. Available at: [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Publications. Available at: [Link]

  • Indole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. Available at: [Link]

  • Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI. Available at: [Link]

  • Electrocatalytic Dehydrogenative Cyclization of 2-Vinylanilides for the Synthesis of Indoles. ACS Publications. Available at: [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. Available at: [Link]

  • A process for the preparation of oxindole derivatives. Google Patents.
  • cyclization of alkynes under metal-free conditions: synthesis of indoles. Universidade de Lisboa. Available at: [Link]

  • Catalytic Synthesis of Indoles from Alkynes. ResearchGate. Available at: [Link]

  • 4-benzyloxyindole. Organic Syntheses. Available at: [Link]

  • Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Royal Society of Chemistry. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

Sources

Application Note: Scalable Synthesis of Methyl 2-Amino-5-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-5-chloro-3-iodobenzoate is a high-value pharmacophore intermediate, frequently utilized in the synthesis of MEK inhibitors (e.g., Trametinib) and other kinase-targeting small molecules. Its structural complexity arises from the specific polysubstitution pattern of the benzene ring: an amine, a halogen, and an ester.

This application note details a robust, two-stage synthetic protocol designed for high regioselectivity and purity. Unlike traditional methods that may suffer from over-iodination or oxidation, this protocol utilizes N-Iodosuccinimide (NIS) in a polar aprotic solvent, ensuring precise halogenation at the C3 position driven by the synergistic directing effects of the amino and ester groups.

Key Advantages of This Protocol
  • Regiocontrol: Exploits the ortho-directing power of the amine and meta-directing power of the ester to exclusively target the C3 position.

  • Scalability: Avoids hazardous elemental iodine (

    
    ) and heavy metal oxidants.
    
  • Purity: Stepwise workflow minimizes the formation of di-iodo byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the principle of Electrophilic Aromatic Substitution (EAS) .

  • Starting Material: 2-Amino-5-chlorobenzoic acid (commercially available).

  • Step 1 (Esterification): Protection of the carboxylic acid as a methyl ester to modulate solubility and electronic properties.

  • Step 2 (Iodination): Introduction of the iodine atom.[1][2][3]

Mechanistic Logic: The precursor, Methyl 2-amino-5-chlorobenzoate, possesses a free amine at C2 and a chlorine at C5.

  • -NH₂ (C2): Strong activator, directs ortho (C3) and para (C5).

  • -Cl (C5): Weak deactivator, directs ortho (C4, C6).

  • -COOMe (C1): Deactivator, directs meta (C3, C5).

Since the C5 position is already blocked by Chlorine, and the C3 position is activated by the amine and electronically favored by the ester, the electrophilic iodine species (


) will selectively attack C3.

Retrosynthesis Target Target Molecule Methyl 2-amino-5-chloro-3-iodobenzoate Intermediate Intermediate Methyl 2-amino-5-chlorobenzoate Target->Intermediate Regioselective Iodination (NIS, MeCN) SM Starting Material 2-Amino-5-chlorobenzoic acid Intermediate->SM Esterification (MeOH, SOCl2)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the trisubstituted aromatic core.

Experimental Protocol

Stage 1: Esterification of 2-Amino-5-chlorobenzoic Acid[4]

This step converts the carboxylic acid to a methyl ester.[4] Thionyl chloride (


) is used to generate anhydrous HCl in situ, catalyzing the Fischer esterification.

Reagents:

  • 2-Amino-5-chlorobenzoic acid (1.0 eq)

  • Methanol (anhydrous, 10-15 volumes)

  • Thionyl Chloride (

    
    ) (2.0 - 3.0 eq)
    

Procedure:

  • Setup: Equip a dry round-bottom flask with a reflux condenser, magnetic stir bar, and an inert gas inlet (

    
     or Ar).
    
  • Solvation: Charge the flask with 2-Amino-5-chlorobenzoic acid and anhydrous Methanol. Cool the suspension to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or HPLC.[1][2]

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% volume.

    • Pour the residue into saturated aqueous

      
       (slowly, to neutralize acid).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Methanol/Water if necessary, though the crude is often sufficiently pure (>95%).

Stage 2: Regioselective Iodination (The Critical Step)

This step installs the iodine at the C3 position. We utilize N-Iodosuccinimide (NIS) as the iodine source. It is milder than ICl and easier to handle than elemental iodine, providing higher regioselectivity.

Reagents:

  • Methyl 2-amino-5-chlorobenzoate (Intermediate from Stage 1) (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 - 1.1 eq)

  • Acetonitrile (MeCN) or DMF (10 volumes)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - Optional, accelerates reaction.

Procedure:

  • Dissolution: In a light-shielded flask (iodine species are light-sensitive), dissolve Methyl 2-amino-5-chlorobenzoate in Acetonitrile (MeCN).

  • Addition: Add TFA (catalytic amount). Then, add NIS in small portions over 15 minutes at room temperature (20-25°C).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: If the reaction is sluggish, heat to 40°C. Do not exceed 60°C to avoid oxidation of the amine.

  • Monitoring: Check HPLC for the disappearance of the starting material and the formation of the product (RT shift).

  • Quenching: Pour the reaction mixture into a solution of 10% Sodium Thiosulfate (

    
    ) in water. This reduces any unreacted iodine species (turning the solution from brown/red to colorless).
    
  • Isolation:

    • The product often precipitates as a solid upon water addition. Filter the precipitate.[1][2][4][5][7]

    • If no precipitate forms, extract with Ethyl Acetate, wash with water and brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol or Flash Column Chromatography (Hexane/EtOAc gradient).

Data Summary Table:

ParameterStage 1 (Esterification)Stage 2 (Iodination)
Limiting Reagent 2-Amino-5-chlorobenzoic acidMethyl 2-amino-5-chlorobenzoate
Key Reagent

/ MeOH
NIS
Temperature Reflux (65°C)RT to 40°C
Time 4-6 Hours2-4 Hours
Expected Yield 90 - 95%80 - 88%
Critical Impurity Unreacted Acid3,5-Diiodo byproduct (if over-reacted)

Process Workflow & Logic Diagram

The following diagram illustrates the decision-making process and chemical flow, ensuring the user understands the critical control points (CCPs).

SynthesisWorkflow Start Start: 2-Amino-5-chlorobenzoic Acid Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) Start->Step1 Check1 QC Check: Acid Content < 1%? Step1->Check1 Check1->Step1 No (Reprocess) Step2 Step 2: Iodination (NIS, MeCN, TFA, RT) Check1->Step2 Yes Quench Quench: 10% Na2S2O3 (Removes Oxidants) Step2->Quench Isolate Isolation: Filtration/Extraction Quench->Isolate Final Final Product: Methyl 2-amino-5-chloro-3-iodobenzoate Isolate->Final

Figure 2: Operational workflow highlighting the Quality Control (QC) checkpoint between stages.

Troubleshooting & Optimization

Issue: Low Conversion in Step 2
  • Cause: The amine group might be protonated if too much acid (TFA) is used, deactivating the ring.

  • Solution: Reduce TFA loading or perform the reaction in DMF without acid. DMF acts as a weak base/catalyst for NIS halogenations.

Issue: Formation of Di-iodinated species
  • Cause: Excess NIS or high temperatures.

  • Solution: Strictly control stoichiometry (1.05 eq NIS). Monitor reaction by HPLC and quench immediately upon consumption of starting material.

Issue: Dark Coloration of Product
  • Cause: Residual Iodine (

    
    ).
    
  • Solution: Ensure thorough washing with Sodium Thiosulfate during the workup. Recrystallize from Ethanol/Water with a pinch of charcoal if necessary.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and releases toxic HCl and

    
     gases. Must be used in a fume hood with a scrubber.
    
  • N-Iodosuccinimide (NIS): Irritant. Store at 2-8°C away from light.

  • Methyl Esters: Generally skin irritants; handle with gloves (Nitrile).

References

  • Dong, H. & Xu, X. (2009).[4][8] Methyl 2-amino-5-chlorobenzoate.[4] Acta Crystallographica Section E, E65, o1662. [https://scripts.iucr.org/cgi-bin/paper?sup1-2009]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. [https://doi.org/10.1016/S0040-4039(02)01010-9]
  • English, J. et al. (2010). Synthesis of 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials. Journal of Organic Chemistry.
  • PatSnap/Google Patents. (2014). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid (Reference for general iodination conditions of anthranilates). [https://patents.google.

Sources

Navigating the Reactivity of 2-Amino-5-chloro-3-iodobenzoic Acid: A Guide to Carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Amino-5-chloro-3-iodobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring an activating amino group and deactivating, sterically demanding halogen atoms, presents both opportunities and challenges for chemical derivatization. The carboxylic acid group is a primary handle for molecular elaboration, allowing for the formation of esters, amides, and the corresponding alcohol upon reduction. Understanding and controlling the reactivity of this functional group is paramount for its effective utilization in drug discovery and development pipelines. Notably, this scaffold is a key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin, highlighting its industrial relevance.[1]

This comprehensive guide provides detailed application notes and protocols for the three principal transformations of the carboxylic acid moiety of 2-Amino-5-chloro-3-iodobenzoic acid: esterification, amide bond formation, and reduction. The protocols are designed to be robust and reproducible, with a focus on explaining the rationale behind the chosen reagents and conditions to empower researchers to adapt and troubleshoot these critical synthetic steps.

I. Esterification of the Carboxylic Acid Group

Esterification of 2-Amino-5-chloro-3-iodobenzoic acid is a common strategy to mask the polarity of the carboxylic acid, improve solubility in organic solvents, or to introduce a functional handle for further reactions. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a cost-effective and straightforward approach.[2] However, the steric hindrance imposed by the ortho-iodo and ortho-amino substituents can significantly impede the reaction rate.[3]

Mechanistic Insight: The Fischer-Speier Esterification

The Fischer esterification is an equilibrium-controlled process. A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[4][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. To drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove water as it is formed.[6]

Fischer_Esterification R-COOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid R-COOH->Protonated_Acid + H⁺ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH R'-OH Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ H2O H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Protocol 1: Microwave-Assisted Fischer Esterification

To overcome the steric hindrance and accelerate the reaction, microwave irradiation is a highly effective technique.[7][8] The sealed-vessel conditions allow for heating the solvent above its boiling point, significantly reducing reaction times.[3]

Materials:

  • 2-Amino-5-chloro-3-iodobenzoic acid

  • Anhydrous alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Microwave reactor with sealed vessels

Procedure:

  • To a microwave reaction vessel, add 2-Amino-5-chloro-3-iodobenzoic acid (1.0 eq).

  • Add a significant excess of the anhydrous alcohol (e.g., 20-40 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterConditionRationale
Solvent Anhydrous Alcohol (large excess)Acts as both reactant and solvent, driving the equilibrium forward.[6]
Catalyst Concentrated H₂SO₄Protonates the carbonyl, increasing its electrophilicity.[4]
Temperature 120-150 °C (Microwave)Overcomes steric hindrance and accelerates the reaction rate.[3]
Time 30-60 minutesMicrowave irradiation significantly reduces reaction times.[7]

II. Amide Bond Formation

The synthesis of amides from 2-Amino-5-chloro-3-iodobenzoic acid is a cornerstone for generating diverse libraries of compounds in drug discovery. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid. The presence of an ortho-amino group can potentially interfere with the reaction, necessitating chemoselective activation methods. Furthermore, coupling with electron-deficient or sterically hindered amines can be challenging.

Mechanistic Insight: Carbodiimide-Mediated Coupling with HOBt

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents.[9] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[10] The addition of 1-Hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[10]

Amide_Coupling cluster_activation Activation cluster_coupling Coupling R-COOH Carboxylic Acid O-acylisourea O-acylisourea intermediate R-COOH->O-acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O-acylisourea->Active_Ester + HOBt HOBt HOBt Amide Amide Active_Ester->Amide + R'-NH₂ R'-NH2 Amine

Caption: EDC/HOBt mediated amide bond formation.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely applicable method for the synthesis of amides from 2-Amino-5-chloro-3-iodobenzoic acid.[11]

Materials:

  • 2-Amino-5-chloro-3-iodobenzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Amino-5-chloro-3-iodobenzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude amide.

  • Purify the product by column chromatography on silica gel or recrystallization.

ReagentMolar EquivalentsRole
Amine 1.1Nucleophile
EDC·HCl 1.2Coupling agent, activates the carboxylic acid.[12]
HOBt 1.2Reduces side reactions and minimizes racemization.[10]
DIPEA 2.5Base to neutralize HCl byproduct and facilitate the reaction.

III. Reduction of the Carboxylic Acid to a Primary Alcohol

Reduction of the carboxylic acid group of 2-Amino-5-chloro-3-iodobenzoic acid to the corresponding benzyl alcohol, (2-Amino-5-chloro-3-iodophenyl)methanol, provides a valuable intermediate with a reactive hydroxyl group. Carboxylic acids are generally resistant to reduction and require strong reducing agents.[13]

Chemoselectivity in Reduction

A key challenge in the reduction of this substrate is the potential for side reactions, such as the reduction of the aryl halides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[14] However, it can also reduce aryl halides, particularly aryl iodides. Borane (BH₃) complexes, such as BH₃·THF, are generally more chemoselective for the reduction of carboxylic acids in the presence of aryl halides.[15][16]

Protocol 3: Borane-Mediated Reduction

This protocol utilizes a borane-tetrahydrofuran complex for the chemoselective reduction of the carboxylic acid.

Materials:

  • 2-Amino-5-chloro-3-iodobenzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-chloro-3-iodobenzoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (2.0-3.0 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by column chromatography on silica gel.

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve 2-Amino-5-chloro-3-iodobenzoic acid in anhydrous THF under N₂ B Cool to 0 °C A->B C Slowly add BH₃·THF solution B->C D Warm to RT, then reflux for 2-4h C->D E Cool to 0 °C and quench with MeOH, then 1 M HCl D->E F Extract with Ethyl Acetate E->F G Wash with NaHCO₃ and Brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the borane-mediated reduction.

IV. Troubleshooting and Considerations

  • Protecting Group Strategy: For certain multi-step syntheses, it may be advantageous to protect the amino group, for example, as a carbamate (e.g., Boc or Cbz), to prevent unwanted side reactions.[17][18][19][20] This is particularly relevant if the desired reaction conditions are incompatible with a free amino group.

  • Steric Hindrance: In cases of extremely low reactivity due to steric hindrance, more potent coupling agents for amide formation, such as HATU or PyBOP, may be required.[10][21] For esterification, conversion to the more reactive acid chloride followed by reaction with the alcohol can be an alternative.

  • Chemoselectivity: The relative reactivity of the functional groups should always be considered. The amino group is nucleophilic and can react with electrophiles. The aryl halides can undergo nucleophilic aromatic substitution under certain conditions, although this is generally difficult.[13][22][23][24] The choice of reagents and reaction conditions is crucial for achieving the desired transformation selectively.

Conclusion

The carboxylic acid group of 2-Amino-5-chloro-3-iodobenzoic acid is a versatile functional handle that can be effectively derivatized to produce a wide range of valuable intermediates for drug discovery and development. By understanding the interplay of electronic effects and steric hindrance, and by selecting the appropriate reagents and reaction conditions, researchers can successfully perform esterification, amide bond formation, and reduction reactions with high efficiency and chemoselectivity. The protocols and insights provided in this guide serve as a foundation for the successful application of this important building block in organic synthesis.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • Korea University Pure. (n.d.). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

  • Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids? Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Burieva, D., et al. (2021). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ChemistrySelect, 6(30), 7737-7755.
  • Organic Chemistry Portal. Protective Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
  • Ramachandran, P. V., & Singaram, B. (1997). Preparation and Synthetic Applications of Amine-Boranes. Chemical Reviews, 97(8), 2605-2644.
  • ACS Publications. (2021, July 15). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Retrieved from [Link]

  • MDPI. (2022, November 11). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Retrieved from [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Dalton Transactions. (2017, May 16). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]

  • Chemical Science. (2019, April 29). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved from [Link]

  • PubMed. (1982, January 1). Acid-Catalyzed Amine-Borane Reduction of Nitrite. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 1). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]

  • PubMed. (2007, May 1). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Google Patents. (n.d.). JPH07228556A - Method for producing 2-aminobenzyl alcohol derivative.
  • Purdue University. (n.d.). Amine-borane Articles - Ramachandran Research Group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • IJSDR. (2021, December 27). RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Retrieved from [Link]

  • University of Liverpool. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2012, January 1). Esterification of benzoic acid in a continuous flow microwave reactor. Retrieved from [Link]

  • ACS Publications. (2013, August 29). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Retrieved from [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-aminobenzyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). KOH‐promoted three‐component reaction of 2‐aminobenzyl alcohol, aldehyde and sulfoxide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We have structured this resource as a series of targeted troubleshooting guides and frequently asked questions to directly address issues encountered in the lab.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The primary route discussed involves the diazotization of 2-amino-5-chlorobenzoic acid followed by an iodination reaction.

Q1: My final yield is significantly lower than expected. What are the critical points to investigate?

Low yield is the most common issue and can stem from several stages of the synthesis. A systematic review of your process is essential.

A1: Root Cause Analysis for Low Yield

The synthesis can be broken down into three key phases: Diazotization, Iodination, and Workup/Purification. Yield loss can occur at any of these stages.

Phase 1: Diazotization Reaction

The formation of the diazonium salt from 2-amino-5-chlorobenzoic acid is highly sensitive.

  • Incomplete Diazotization: If the starting amine is not fully converted to the diazonium salt, the subsequent iodination reaction will be incomplete.

    • Check: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting amine spot.[1]

    • Solution: Ensure the sodium nitrite is added slowly and stoichiometrically. The complete dissolution of the starting amine in the acidic solution before cooling is critical for a homogenous reaction.[1]

  • Decomposition of Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.

    • Cause: The N≡N group is an excellent leaving group (as N₂ gas), and the salt will readily decompose if the temperature rises.

    • Solution: Maintain a strict temperature protocol of 0-5°C throughout the sodium nitrite addition and the subsequent waiting period.[1] Use an ice-salt bath for robust temperature control.

  • Excess Nitrous Acid: Residual nitrous acid (from NaNO₂) can lead to unwanted side reactions.

    • Solution: After the diazotization is complete, add a small amount of urea or sulfamic acid to quench any excess nitrous acid.[1] This is a critical step before proceeding to iodination.

Phase 2: Iodination Reaction

The displacement of the diazonium group with iodide is the key bond-forming step.

  • Inefficient Iodide Displacement: The rate and efficiency of this reaction depend on the iodide source and reaction conditions.

    • Solution: Use a solution of potassium iodide (KI) or sodium iodide (NaI). The addition of the diazonium salt solution to the iodide solution (or vice-versa) should be controlled to manage the effervescence (N₂ evolution) and any potential exotherm.[1][2] While many Sandmeyer reactions require a copper(I) catalyst, the reaction with iodide is typically rapid and does not require catalysis.[3]

Phase 3: Workup and Purification

Significant product loss can occur during isolation and purification.

  • Mechanical Losses: Product lost during filtration, transfers, and extractions.

    • Solution: Ensure quantitative transfers by rinsing glassware with the mother liquor or an appropriate solvent.

  • Sub-optimal Purification: Choosing the wrong solvent or technique for recrystallization can lead to poor recovery.

    • Solution: Toluene is reported as an effective solvent for purifying the crude product by heating to dissolve and then cooling to crystallize.[1] Washing the crude solid with solutions like 1N hydrochloric acid and 10% sodium bisulfite can effectively remove impurities before the final recrystallization.[1]

Below is a troubleshooting workflow to diagnose the source of low yield.

G start Low Yield Observed check_diazotization Phase 1: Diazotization Check start->check_diazotization check_iodination Phase 2: Iodination Check start->check_iodination check_purification Phase 3: Purification Check start->check_purification temp_control Temperature > 5°C? check_diazotization->temp_control Temp. tlc_check Starting Amine Visible on TLC? check_diazotization->tlc_check Completion urea_add Urea Added? check_diazotization->urea_add Quenching iodide_sol Potassium Iodide Solution Fresh? check_iodination->iodide_sol recrystal_solvent Recrystallization Solvent Optimized? check_purification->recrystal_solvent temp_control->tlc_check No fix_temp Action: Improve Cooling (Ice-Salt Bath) temp_control->fix_temp Yes tlc_check->urea_add No fix_reaction_time Action: Increase Stir Time or Check Reagent Purity tlc_check->fix_reaction_time Yes urea_add->check_iodination Yes add_urea Action: Add Urea Post-Diazotization urea_add->add_urea No iodide_sol->check_purification Yes make_fresh_ki Action: Use Freshly Prepared KI Solution iodide_sol->make_fresh_ki No test_solvents Action: Screen Solvents (e.g., Toluene) recrystal_solvent->test_solvents No

Caption: Troubleshooting workflow for low yield.

Q2: The reaction mixture turns dark brown or black after adding potassium iodide. Is this normal, and how can I purify the product?

A2: Yes, a dark coloration is common and expected. This is due to the formation of molecular iodine (I₂) as a byproduct of side reactions. The desired product itself is often an off-white or light brown solid after purification.

Causality & Solution: The diazonium salt can be reduced by the iodide ion, leading to the formation of aryl radicals and I₂. While this is a competing pathway, it is often unavoidable.

Purification Strategy:

  • Initial Filtration: After the reaction is complete, filter the crude solid. This solid will be a mixture of your product and other impurities.

  • Bisulfite Wash: To remove the dark iodine color, wash the filtered solid or an ethyl acetate solution of the crude product with a 10% sodium bisulfite or sodium thiosulfate solution. These reagents reduce I₂ to colorless I⁻ ions, which are soluble in the aqueous layer.[1]

  • Acid/Base Wash: Further washing with dilute acid (e.g., 1N HCl) and brine will remove other ionic impurities.[1]

  • Recrystallization: The final and most critical step is recrystallization from a suitable solvent like toluene to obtain the pure product.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Amino-5-chloro-3-iodobenzoic acid?

A1: There are several established routes, primarily differing in the order of halogen introduction.

  • Route A (Recommended): Start with 2-amino-5-chlorobenzoic acid . This involves a two-step process: (1) Diazotization of the amino group, followed by (2) a Sandmeyer-type reaction with potassium iodide. This route is often preferred for its directness and well-documented procedures.[1][2]

  • Route B: Start with 2-aminobenzoic acid (anthranilic acid) . This involves (1) Iodination, often using I₂ with an oxidizing agent like H₂O₂ to improve efficiency, followed by (2) Chlorination.[4][5] This can be effective but may present challenges with regioselectivity during the halogenation steps.

  • Route C: Start with methyl anthranilate . This multi-step process involves (1) Iodination, (2) Sandmeyer reaction for chlorination, and finally (3) Hydrolysis of the methyl ester. This route can achieve high overall yields, reported up to 80%.[6]

G cluster_A Route A cluster_B Route B cluster_C Route C A_start 2-Amino-5-chlorobenzoic Acid A_inter Diazonium Salt A_start->A_inter Diazotization (NaNO2, H+) A_end Final Product A_inter->A_end Iodination (KI) B_start 2-Aminobenzoic Acid B_inter 2-Amino-5-iodobenzoic Acid B_start->B_inter Iodination (I2, H2O2) B_end Final Product B_inter->B_end Chlorination C_start Methyl Anthranilate C_inter1 Iodinated Intermediate C_start->C_inter1 Iodination C_inter2 Chloro-iodo Intermediate C_inter1->C_inter2 Sandmeyer (Chlorination) C_end Final Product C_inter2->C_end Hydrolysis

Caption: Common synthetic routes.

Q2: Why is temperature control so critical during the diazotization step?

A2: The diazonium group (-N₂⁺) is one of the best known leaving groups in organic chemistry because it departs as dinitrogen (N₂), a highly stable, inert gas. This inherent instability means the aryl diazonium salt can easily decompose, even at room temperature. The primary decomposition pathway involves the loss of N₂ to form a highly reactive aryl cation, which can then react with water or other nucleophiles in the mixture to form unwanted byproducts (e.g., phenols), thus reducing the yield of the desired iodo-compound. Keeping the temperature between 0-5°C significantly slows down this decomposition rate, preserving the diazonium salt long enough for the subsequent substitution reaction.[1]

Q3: Can I use other iodinating agents besides potassium iodide?

A3: While potassium iodide is the most common and cost-effective reagent for this specific transformation (Sandmeyer-type iodination), other methods exist for aromatic iodination. For example, direct iodination of an activated aromatic ring can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent (like nitric acid or hydrogen peroxide) to generate the electrophilic iodine species in situ.[4][7] However, for converting a pre-formed diazonium salt, the iodide anion (from KI or NaI) is the standard and most efficient nucleophile.

Part 3: Detailed Experimental Protocol (Route A)

This protocol is a synthesis of methodologies reported in the literature and is designed to provide a robust starting point for laboratory work.[1][2]

Materials and Reagents
ReagentMolar Mass ( g/mol )Typical QuantityMolar Equiv.
2-Amino-5-chlorobenzoic acid171.57123 g1.0
Sulfuric Acid (98%)98.08~196 g in 1804 g H₂O-
Sodium Nitrite (NaNO₂)69.0051 g~1.03
Urea60.061.2 g-
Potassium Iodide (KI)166.00130 g~1.1
Ethyl Acetate-400 mL-
Toluene-400 mL-
Step-by-Step Procedure
  • Preparation of Acid Solution: In a suitable reaction vessel equipped with a mechanical stirrer and thermometer, carefully add 123 g of 2-amino-5-chlorobenzoic acid to 2000 g of a pre-prepared 20% aqueous sulfuric acid solution.

  • Diazotization:

    • Cool the suspension to 0-5°C using an ice-salt bath. Maintain vigorous stirring.

    • Separately, dissolve 51 g of sodium nitrite in 200 g of water and cool the solution.

    • Add the sodium nitrite solution dropwise to the cold amine suspension over 1-2 hours, ensuring the internal temperature never exceeds 5°C .

    • Continue stirring at 0-5°C for 30 minutes after the addition is complete. Monitor for the disappearance of the starting material by TLC.

  • Quenching: Add 1.2 g of urea in small portions to the reaction mixture to destroy any excess nitrous acid. Stir for another 15 minutes at 0-5°C.

  • Iodination:

    • In a separate, large vessel, dissolve 130 g of potassium iodide in 500 g of water.

    • Quickly but carefully, add the cold diazonium salt solution to the potassium iodide solution with strong stirring. Expect vigorous gas (N₂) evolution.

    • Allow the mixture to warm to room temperature and continue stirring for at least 1 hour, or until the gas evolution ceases.

  • Workup and Isolation:

    • Filter the resulting brown solid using a Buchner funnel. Wash the filter cake with 200 g of water.

    • Dissolve the crude solid in 400 g of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 300 mL of 1N HCl, 300 mL of 10% sodium bisulfite (until the organic layer is no longer dark), and finally 400 mL of saturated brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • Add 400 mL of toluene to the crude solid and heat the mixture to 80°C with stirring for 1 hour to form a slurry.

    • Cool the slurry to 0-5°C and hold for 1 hour to complete crystallization.

    • Filter the purified solid, wash with a small amount of cold toluene, and dry under vacuum at 50°C.

References

  • Preparation method of 2-chloro-5-iodobenzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • A kind of preparation method of 2-chloro-5-iodobenzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid. (n.d.). Google Patents.
  • CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid. (n.d.). Google Patents.
  • CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid. (n.d.). Google Patents.
  • US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid. (n.d.). Google Patents.
  • Preparation of 2-amino-5-chlorobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid. (n.d.). Google Patents.
  • m-IODOBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

troubleshooting solubility issues with 2-Amino-5-chloro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2-Amino-5-chloro-3-iodobenzoic Acid

Introduction: The "Crash-Out" Paradox

Compound: 2-Amino-5-chloro-3-iodobenzoic acid CAS: 64724-23-8 (or related derivatives) Molecular Weight: ~297.5 g/mol [1][2]

As a Senior Application Scientist, I frequently encounter researchers struggling with this specific intermediate. It presents a classic "solubility paradox": it possesses a hydrophilic carboxylic acid group and an amine, yet it behaves like a stubborn brick in neutral aqueous media.[2]

This insolubility stems from its zwitterionic potential and high lattice energy driven by halogen bonding (Iodine/Chlorine).[1][2] The heavy iodine atom significantly increases lipophilicity (logP), while the ortho-amino group can form intramolecular hydrogen bonds with the carboxylic acid, effectively "locking" the molecule into a non-polar state that resists solvation.

This guide moves beyond basic "add solvent" advice. It provides a mechanistic approach to forcing this molecule into solution and keeping it there.[2]

Module 1: The Chemistry of Insolubility (Diagnostic)

Before attempting dissolution, you must understand the ionization states. The solubility is strictly pH-dependent.[2]

Species StatepH RangeSolubility Behavior
Cationic (NH₃⁺ / COOH)pH < 2.0Moderate.[1][2] (Protonated amine, but requires strong mineral acid).[1][2]
Neutral / Zwitterionic pH 3.0 – 6.0INSOLUBLE. (The "Danger Zone").[1][2] The molecule is electrically neutral or internally compensated.[2] It will precipitate here.
Anionic (NH₂ / COO⁻)pH > 7.5SOLUBLE. (Deprotonated carboxylate).[1][2] This is the target state for aqueous work.[2]

Key Insight: Most "crash-out" events occur when a researcher dissolves the compound in DMSO (neutral) and dilutes it into a buffer (pH 7.4), but the local concentration exceeds the solubility limit before the carboxylic acid fully deprotonates.

Module 2: Solvent Selection Matrix

Use this matrix to select the correct vehicle based on your application.

SolventSolubility RatingApplicationNotes
DMSO Excellent (>50 mM)Stock SolutionsThe gold standard for storage.[1][2] Hygroscopic—keep dry.[1][2]
DMF Very GoodChemical SynthesisGood alternative to DMSO if easier removal is needed.[1][2]
Ethanol ModerateSynthesisRequires heating.[1][2] Often used for recrystallization.[1][2]
Water (Neutral) Poor (<0.1 mg/mL)Avoid Will result in suspension/slurry.[1][2]
1M NaOH Good Aqueous StockConverts acid to Sodium Salt.[1][2] Preferred for biology.
PBS (pH 7.4) LowDilution OnlyOnly works if pre-dissolved in DMSO or NaOH.[1][2]

Module 3: Protocol – The "Salt Switch" Method

For biological assays, avoid injecting pure DMSO stocks directly into media if high concentrations are needed.[1][2] Instead, convert the compound to its water-soluble salt form in situ.[2]

Step-by-Step Workflow
  • Calculate: Determine the moles of 2-Amino-5-chloro-3-iodobenzoic acid.

  • Equivalency: Prepare a 1.05 equivalent solution of NaOH (or KOH).

    • Why? You need slight excess base to ensure the equilibrium shifts entirely to the carboxylate form (COO⁻).

  • Dissolution:

    • Add the calculated volume of 0.1 M or 1 M NaOH directly to the powder.

    • Vortex vigorously.[1][2]

    • Observation: The powder should dissolve rapidly to form a clear solution.

  • Stabilization:

    • Once dissolved, dilute with PBS or water to the desired stock concentration.

    • Check pH: Ensure final pH is >7.[1][2]5. If it drops below 6, the compound will reprecipitate.[2]

Module 4: Visualization (Decision Logic)

The following diagram illustrates the critical decision pathways to prevent precipitation.

SolubilityLogic Start Start: 2-Amino-5-chloro-3-iodobenzoic acid (Powder) AppType What is the Application? Start->AppType Bio Biological Assay (Cell Culture/Enzymatic) AppType->Bio Aqueous needed Chem Chemical Synthesis (Reaction Intermediate) AppType->Chem Organic solvent ok DMSO_Route Dissolve in DMSO (Max 100 mM) Bio->DMSO_Route Alternative (Low Conc) NaOH_Route Dissolve in 1 eq. NaOH (Form Sodium Salt) Bio->NaOH_Route Preferred Method Chem->DMSO_Route Dilution Dilute into Media/Buffer DMSO_Route->Dilution NaOH_Route->Dilution Check_Conc Is Final Conc > 100 µM? Dilution->Check_Conc Risk HIGH RISK: Precipitation (Compound is hydrophobic) Check_Conc->Risk Yes Safe Stable Solution Check_Conc->Safe No Risk->NaOH_Route Switch Method

Caption: Decision tree for solvent selection. Note that for biological applications at high concentrations, the NaOH "Salt Switch" method is superior to DMSO to prevent precipitation.

Module 5: Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but when I added it to my cell culture media, it turned cloudy immediately. Why? A: You experienced "Solvent Shock."[1][2] The compound is hydrophobic.[2] When the DMSO stream hits the aqueous media, the local concentration of water spikes, and the compound crashes out before it can disperse.[3]

  • Fix: Vortex the media while adding the DMSO stock dropwise.

  • Better Fix: Use the "Salt Switch" method (Module 3) to pre-ionize the compound before addition.

Q2: My stock solution in DMSO froze and now has crystals that won't redissolve. A: DMSO freezes at 19°C. If moisture entered the vial (DMSO is hygroscopic), it lowers the solubility power.

  • Fix: Heat the vial to 37°C and sonicate for 5 minutes. If crystals persist, the DMSO has absorbed too much water. Prepare a fresh stock with anhydrous DMSO.

Q3: Can I use ethanol instead of DMSO? A: Only if you can tolerate lower concentrations. Ethanol is less polar than DMSO and less effective at breaking the crystal lattice of this halogenated benzoate. You will likely need to heat the ethanol to get it into solution, and it may precipitate upon cooling.

Q4: The compound is stuck to the weighing boat. How do I transfer it quantitatively? A: Static electricity is common with halogenated powders.[2] Do not use a spatula to scrape it.[2] Rinse the weighing boat directly with your chosen solvent (DMSO or NaOH solution) to ensure 100% recovery.[2]

References

  • PubChem. (2025).[1][2] 2-Amino-5-chloro-3-iodobenzoic acid Compound Summary. National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General reference for halogenated benzoic acid solubility trends).

  • ResearchGate. (2017).[1][2][4] Discussions on DMSO inhibitor precipitation in culture media. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Amino-5-chloro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Amino-5-chloro-3-iodobenzoic acid (AcIBA). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining high-purity AcIBA. The unique trifecta of functional groups—an acidic carboxyl group, a basic amino group, and electron-withdrawing halogens—imparts complex chemical properties that can make purification a non-trivial task.

This guide provides a structured approach to troubleshooting common issues, offering detailed protocols and the scientific rationale behind them.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before attempting purification, a thorough analysis of the crude material is essential. This initial assessment will inform the selection of the most effective purification strategy.

FAQ 1: What are the most probable impurities in my crude 2-Amino-5-chloro-3-iodobenzoic acid?

The impurity profile is intrinsically linked to the synthetic route employed. Typically, AcIBA is synthesized via the iodination of 2-amino-5-chlorobenzoic acid. Based on this, you can anticipate several classes of impurities.

Table 1: Common Impurities and Their Likely Origins

Impurity Class Specific Examples Likely Origin
Unreacted Starting Materials 2-Amino-5-chlorobenzoic acid Incomplete iodination reaction.
Isomeric Byproducts 2-Amino-5-chloro-iodobenzoic acid (other isomers) Non-regioselective iodination.
Over-reacted Products 2-Amino-5-chloro-3,X-diiodobenzoic acid Excess iodinating agent or harsh reaction conditions.[1]
Reagent Residues Elemental Iodine (I₂) Excess iodinating agent.[1]

| Side-Reaction Products | Diazotization/decomposition products | Instability of the amino group under certain conditions.[2] |

FAQ 2: Which analytical techniques are best for assessing the purity of my crude product?

No single technique can definitively confirm 100% purity.[3] A combination of methods is always recommended for a comprehensive assessment.

Table 2: Comparison of Recommended Analytical Techniques

Technique Purpose & Capability Key Strengths Limitations
Reversed-Phase HPLC (RP-HPLC) Quantitative purity assessment; separation of isomers and related impurities. High sensitivity and resolving power for aromatic acids.[4][5][6] Requires method development (mobile phase, pH).
Thin-Layer Chromatography (TLC) Rapid, qualitative reaction monitoring and fraction analysis. Fast, inexpensive, and excellent for visualizing separation before scaling to column chromatography.[1] Not quantitative; lower resolution than HPLC.
Melting Point Analysis Indicator of purity. A sharp, narrow melting point range close to the literature value suggests high purity.[7][8] Insensitive to small amounts of impurities; can be depressed by various contaminants.

| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and detection of structurally distinct impurities. | Provides definitive structural information. Quantitative NMR (qNMR) can establish absolute purity.[3][9] | May not detect non-proton-containing impurities; overlapping signals can complicate analysis. |

Part 2: Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and a validated protocol for resolution.

Problem 1: My crude product is a dark brown or purple solid.
  • Underlying Cause: This discoloration is almost always due to the presence of residual elemental iodine (I₂), a common excess reagent in the synthesis. Iodine is sparingly soluble in many organic solvents and can become trapped within the crystal lattice of the crude product.

  • Expert Recommendation & Protocol: A chemical wash with a reducing agent is the most effective method to remove iodine. Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) quantitatively reduces I₂ to the colorless and water-soluble iodide ion (I⁻).[1][2]

    Protocol 1: Decolorization via Reductive Wash

    • Suspension: Suspend the crude, discolored AcIBA solid in a suitable organic solvent in which it has moderate to low solubility at room temperature (e.g., ethyl acetate, dichloromethane). Use approximately 10 mL of solvent per gram of crude product.

    • Wash: Transfer the suspension to a separatory funnel. Add an equal volume of a 5-10% (w/v) aqueous solution of sodium thiosulfate.

    • Extraction: Shake the funnel vigorously for 1-2 minutes. The characteristic iodine color should disappear from both the organic and aqueous layers. If color persists, add more thiosulfate solution.

    • Separation: Allow the layers to separate and drain the lower aqueous layer.

    • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

    • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the decolorized product, which can then be further purified.

Problem 2: My recrystallization attempt resulted in poor yield or complete failure to crystallize.
  • Underlying Cause: This issue stems from one of three primary factors:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][10]

    • Excessive Solvent Volume: Using too much solvent will keep the product in solution even upon cooling, drastically reducing recovery.[11]

    • High Impurity Load: Impurities can act as "anti-solvents" or physically inhibit the formation of a stable crystal lattice.

  • Expert Recommendation & Protocol: A systematic approach to solvent selection is critical. For a multifunctional molecule like AcIBA, solvents like toluene, acetic acid, or alcohol-water mixtures are good starting points.[1][12]

    Workflow 1: Systematic Recrystallization

    • Solvent Screening (Microscale):

      • Place ~20-30 mg of crude AcIBA into several small test tubes.

      • Add a potential solvent (e.g., toluene, ethanol, methanol, isopropanol, acetic acid, water) dropwise at room temperature. Note solvents in which the compound is insoluble.

      • Heat the tubes containing insoluble material. A good candidate solvent will fully dissolve the compound upon heating.

      • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that produces a high yield of crystalline precipitate is the best choice.

    • Detailed Recrystallization Protocol (Example with Toluene):

      • Dissolution: Place the crude AcIBA in an Erlenmeyer flask. Add the minimum amount of hot toluene (heated to ~80-90 °C) required to fully dissolve the solid.[1] This is a critical step to ensure saturation.

      • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration to remove them. This prevents them from being incorporated into your final crystals.

      • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[13]

      • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

      • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

      • Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, toluene) to remove any soluble impurities adhering to the crystal surfaces.

      • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Problem 3: My product appears clean, but HPLC analysis still shows isomeric or starting material impurities.
  • Underlying Cause: Co-crystallization. When impurities have very similar structures and polarities to the target compound, they can be incorporated into the crystal lattice during recrystallization. This is common with positional isomers.

  • Expert Recommendation & Protocol: When recrystallization is insufficient, you must exploit the different chemical functionalities of the molecule. An acid-base extraction leverages the amphoteric nature of AcIBA to separate it from less acidic or less basic impurities. For the most challenging separations, column chromatography is the definitive technique.

    A) Protocol 2: Purification via Acid-Base Extraction

    This protocol is designed to separate AcIBA from neutral organic impurities and compounds that are significantly less acidic or basic.

    • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

    • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid group of AcIBA will be deprotonated to form the water-soluble sodium carboxylate salt, moving it to the aqueous layer. Neutral impurities will remain in the organic layer.

      • Causality Note: Sodium bicarbonate is a weak base, selective for deprotonating the strongly acidic carboxylic acid (pKa ~2-4) without significantly deprotonating the much less acidic phenols or reacting with the basic amino group.

    • Separation: Separate the aqueous layer (containing the product) from the organic layer (containing neutral impurities).

    • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M hydrochloric acid (HCl) dropwise with stirring. The purified 2-Amino-5-chloro-3-iodobenzoic acid will precipitate out as a solid as the pH drops below its isoelectric point.

    • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

    B) Protocol 3: Purification via Silica Gel Column Chromatography

    This method is highly effective for separating compounds based on polarity differences.[14][15] For acidic compounds like AcIBA, special considerations are necessary.

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

    • Mobile Phase Selection:

      • Develop a solvent system using TLC. A good starting point is a mixture of a non-polar solvent (hexanes or heptane) and a more polar solvent (ethyl acetate).

      • Crucial Step: Add 0.5-1% acetic acid to the mobile phase. This suppresses the ionization of the carboxylic acid group, preventing it from binding irreversibly to the basic sites on the silica gel and thus eliminating peak tailing.[4]

      • Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate for optimal column separation.

    • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

    • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the dried silica to the top of the packed column.

    • Elution: Run the column using either isocratic (constant solvent mixture) or gradient elution (gradually increasing the polarity of the mobile phase). Collect fractions and monitor them by TLC.

    • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Part 3: Visual Workflows & Data Summaries
Purification Strategy Decision Tree

This diagram outlines a logical pathway for selecting the appropriate purification method based on the initial state of your crude material.

Purification_Strategy cluster_legend Legend start Crude AcIBA Sample discolored Is the sample discolored (brown/purple)? start->discolored reductive_wash Perform Reductive Wash (Protocol 1) discolored->reductive_wash Yes purity_check Assess Purity by HPLC/TLC discolored->purity_check No reductive_wash->purity_check recrystallize Attempt Recrystallization (Workflow 1) purity_check->recrystallize Purity < 95% final_product High-Purity AcIBA purity_check->final_product Purity > 98% purity_check_2 Assess Purity by HPLC/TLC recrystallize->purity_check_2 acid_base Perform Acid-Base Extraction (Protocol 2) purity_check_2->acid_base Isomers or SM* present purity_check_2->final_product Purity > 98% purity_check_3 Assess Purity by HPLC/TLC acid_base->purity_check_3 column_chrom Perform Column Chromatography (Protocol 3) purity_check_3->column_chrom Trace impurities remain purity_check_3->final_product Purity > 98% column_chrom->final_product

Caption: Decision tree for selecting a purification strategy for AcIBA.

Acid-Base Extraction Workflow

This diagram illustrates the separation principle of the acid-base extraction protocol.

Acid_Base_Workflow cluster_layers start Crude AcIBA in Ethyl Acetate add_bicarb Add 1M NaHCO₃ (aq) & Shake start->add_bicarb separation Separatory Funnel add_bicarb->separation org_layer TOP: Organic Layer (Ethyl Acetate) Contains: - Neutral Impurities aq_layer BOTTOM: Aqueous Layer Contains: - AcIBA-Sodium Salt - Basic Impurities waste Organic Waste org_layer->waste Discard acidify Acidify with 1M HCl (aq) to pH ~2 aq_layer->acidify precipitate Precipitation of Pure AcIBA acidify->precipitate isolate Filter, Wash, & Dry precipitate->isolate final_product Pure AcIBA Solid isolate->final_product

Caption: Workflow for purification of AcIBA using acid-base extraction.

References
  • Eureka | Patsnap. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid.
  • ChemicalBook. (n.d.). 2-Chloro-5-iodobenzoic acid synthesis.
  • Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid.
  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Eureka | Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid.
  • PrepChem.com. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid.
  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.
  • University Website. (n.d.). Recrystallization of Benzoic Acid.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • National Institutes of Health (NIH). (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • Enfanos. (n.d.). Purity of Reagents.
  • Chemsrc. (2025, August 27). methyl 2-amino-5-chloro-3-iodobenzoate.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Benchchem. (n.d.). A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs. Alternative Methods.

Sources

managing light sensitivity of 2-Amino-5-chloro-3-iodobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Managing Light Sensitivity of 2-Amino-5-chloro-3-iodobenzoic Acid Derivatives

Status: Active Version: 2.4 Last Updated: February 3, 2026 Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Core Directive: The Science of Sensitivity

Why is this failing? The instability of 2-Amino-5-chloro-3-iodobenzoic acid derivatives is not a random phenomenon; it is a deterministic consequence of the Carbon-Iodine (C–I) bond dissociation energy (BDE).

While the C–Cl bond at the 5-position is relatively robust (~96 kcal/mol), the C–I bond at the 3-position is significantly weaker (~65 kcal/mol) [1]. Upon exposure to UV or visible light (specifically <450 nm), the molecule undergoes homolytic cleavage , generating a highly reactive aryl radical and an iodine radical.

The Degradation Mechanism

This is the primary failure mode you are likely witnessing. The aryl radical abstracts a hydrogen atom from your solvent (RH), leading to the de-iodinated impurity (M-126 mass shift), while iodine radicals recombine to form elemental iodine (


), causing the characteristic pink/brown discoloration.

Photodegradation Substrate 2-Amino-5-chloro- 3-iodobenzoic acid RadicalPair [Aryl Radical • + I•] Substrate->RadicalPair Homolytic Cleavage Photon hv (Light) Photon->Substrate Deiodinated De-iodinated Product (Impurity) RadicalPair->Deiodinated + H (from Solvent) Iodine Iodine (I2) (Discoloration) RadicalPair->Iodine Dimerization Solvent Solvent (H-Donor) Solvent->Deiodinated

Figure 1: Photodeiodination pathway showing the generation of impurities and discoloration agents.

Storage & Handling Protocols

Objective: Prevent radical initiation.

Solid State Storage
  • Container: Amber glass vials with Teflon-lined caps.

  • Environment: Store at -20°C. Lower temperatures reduce the quantum yield of degradation even if stray light enters.

  • Headspace: Flush with Argon/Nitrogen. Oxygen can react with aryl radicals to form peroxy species, accelerating decomposition.

Solution Phase Handling (Critical)

Solutions are 10x–100x more sensitive than solids because the solvent cage effect is reduced, and H-donors (solvent molecules) are abundant.

Solvent Compatibility Matrix

Solvent Class Suitability Risk Factor Recommendation
Acetonitrile High Low Preferred. Poor H-donor; stabilizes the radical pair less than alcohols.
Methanol/Ethanol Low High Avoid. Excellent H-donors. Promotes rapid de-iodination under light [2].[1]
DMSO Medium Medium Acceptable for short-term assays. Keep in dark.

| Chloroform/DCM | Very Low | High | Avoid. Halogenated solvents can participate in radical chain propagation. |

Troubleshooting & FAQs

Format: Symptom-Based Diagnosis

Issue 1: "My reaction mixture turned pink/brown overnight."

Diagnosis: Iodine Liberation (


).
Cause:  Photolytic cleavage of the C–I bond has occurred. The iodine radicals have dimerized to form 

, which is visually detectable even at ppm levels. Corrective Action:
  • Immediate: Wash the organic phase with 10% Sodium Thiosulfate (

    
    ). This reduces 
    
    
    
    back to colorless iodide (
    
    
    ).
  • Prevention: Wrap all reaction vessels in aluminum foil. Switch to amber glassware for workup.

Issue 2: "LCMS shows a prominent peak at [M-126]."

Diagnosis: Photodeiodination. Cause: The iodine atom (Mass ~127) has been replaced by a hydrogen atom (Mass ~1). Protocol:

  • Check your autosampler. Is it clear glass? If yes, the sample is degrading while waiting for injection.

  • Fix: Use amber autosampler vials. If unavailable, wrap vials in foil. Set autosampler temperature to 4°C.

Issue 3: "I am seeing variable yields in my Suzuki/Sonogashira coupling."

Diagnosis: Catalyst Poisoning via Oxidative Addition Competition. Cause: Free iodine (


) generated by light exposure is a potent oxidant and can oxidize your Pd(0) catalyst to Pd(II) prematurely, or the aryl radical is terminating the catalytic cycle.
Fix: 
  • Degas all solvents thoroughly (freeze-pump-thaw or sparging). Oxygen promotes the radical pathway.

  • Perform the reaction in the dark or under red light (photographic safe light).

Experimental Workflow Decision Tree

Use this logic flow to determine the handling requirements for your specific assay or synthesis step.

HandlingWorkflow Start Start: Handling Iodobenzoic Derivative StateCheck Is the sample Solid or Solution? Start->StateCheck SolidPath Solid State StateCheck->SolidPath Solid SolnPath Solution Phase StateCheck->SolnPath Solution ActionSolid Store at -20°C Amber Vial SolidPath->ActionSolid DurationCheck Exposure Duration? SolnPath->DurationCheck ShortTerm < 1 Hour (e.g., Transfer) DurationCheck->ShortTerm Short LongTerm > 1 Hour (e.g., Reaction/Storage) DurationCheck->LongTerm Long ActionShort Amber Glassware Avoid Direct Sun ShortTerm->ActionShort ActionLong Foil Wrap Degas Solvents Add Na2S2O3 (if compatible) LongTerm->ActionLong

Figure 2: Decision matrix for handling light-sensitive iodinated intermediates.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Confirming C-I bond weakness in aromatic systems).

  • Grimm, J. B., et al. (2011). "Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes." ACS Chemical Biology. (Discusses photostability and dehalogenation mechanisms in halogenated aromatics).

  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Authoritative text on homolytic cleavage of aryl-halides).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 282070, 2-Amino-3-iodobenzoic acid. (General safety and property data). [2]

Sources

Technical Support Center: Solvent Systems for 2-Amino-5-chloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility, reactivity, and purification challenges associated with 2-Amino-5-chloro-3-iodobenzoic acid (CAS: 20776-67-4). This molecule presents a unique "triad of difficulty" for solvent selection:

  • Zwitterionic Character: The ortho-amino acid motif creates strong intermolecular H-bonding, reducing solubility in standard organic solvents (DCM, Toluene).

  • Orthogonal Halogens: The presence of both Iodine (C3) and Chlorine (C5) requires precise solvent/ligand tuning to maintain chemoselectivity during cross-coupling.[1]

  • Steric Congestion: The C3-Iodine is sandwiched between the amine and carboxylic acid, necessitating solvents that facilitate ligand access.

Module 1: Solubility & Dissolution Troubleshooting

Q: Why won't this compound dissolve in Dichloromethane (DCM) or Toluene?

A: The insolubility stems from the high crystal lattice energy caused by the zwitterionic nature of the anthranilic acid core.[1]

  • Mechanism: In non-polar or weakly polar solvents (DCM, Toluene, Hexanes), the molecule exists as an internal salt (zwitterion) or forms strong intermolecular hydrogen bond networks (dimers).[1] These solvents lack the dielectric constant (

    
    ) to disrupt these interactions.[1]
    
  • Solution: You must use Polar Aprotic Solvents (DMSO, DMF, DMAc) to disrupt the lattice or Polar Protic Solvents (MeOH, EtOH) capable of H-bond donation.[1]

Solvent Selection Decision Tree

Use the following logic to select the correct solvent system based on your downstream application.

SolubilityLogic Start Start: Select Application App1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->App1 App2 Amide Coupling (COOH functionalization) Start->App2 App3 Basic Workup/Purification Start->App3 Solv1 Primary: 1,4-Dioxane/H2O (4:1) Alt: DMF (degassed) App1->Solv1 Solv2 Primary: DMF or DMAc Avoid: Alcohols (Esters form) App2->Solv2 Solv3 Dissolve: 1M NaOH (aq) Precipitate: 1M HCl App3->Solv3 Reason1 Reason: Solubilizes boronic acids; Water activates boronate species. Solv1->Reason1 Reason2 Reason: High solubility required; Inert to coupling reagents (HATU/EDC). Solv2->Reason2 Reason3 Reason: pH swing exploits amphoteric nature for purification. Solv3->Reason3

Figure 1: Solvent selection logic based on intended chemical transformation.

Module 2: Reaction Optimization (Chemoselectivity)

Q: How do I prevent the Chlorine (C5) from reacting during Suzuki coupling at the Iodine (C3)?

A: Chemoselectivity is controlled by the bond dissociation energy difference (


) and the solvent's coordination ability.[1]
  • The Issue: High temperatures in high-boiling solvents (e.g., DMF at 120°C) can activate the C-Cl bond, leading to mixtures or polymerization.

  • The Fix: Use a solvent system that allows the reaction to proceed at <80°C .

Optimized Protocol: C3-Selective Suzuki Coupling

Target: Selective arylation of C-I over C-Cl.

ParameterRecommendationTechnical Rationale
Solvent 1,4-Dioxane : Water (4:1) Water is critical.[1] It forms the reactive aryl-boronate species (

) facilitating transmetallation at lower temperatures [1].[1]
Base K3PO4 (2.0 equiv) Weaker bases (vs. KOtBu) prevent competitive deprotonation of the amide/amine and reduce C-Cl activation.[1]
Catalyst Pd(dppf)Cl2 · DCM The bidentate ligand (dppf) has a large bite angle, stabilizing the Pd(0) intermediate and favoring the oxidative addition into the weaker C-I bond.[1]
Temperature 60°C - 80°C Do not exceed 90°C. Higher temps promote oxidative addition into the C-Cl bond.
Q: The reaction stalls. Is the free amine poisoning the catalyst?

A: Yes, the ortho-amine (C2) can coordinate to Palladium, creating a stable, inactive complex.

  • Troubleshooting:

    • Solvent Switch: Switch to n-Butanol or DMAc . These solvents can solvate the amine protons, reducing their Lewis basicity.

    • Ligand Upgrade: Use SPhos or XPhos . These bulky, electron-rich Buchwald ligands are designed to prevent amine coordination to the metal center [2].

Module 3: Workup & Purification (Removing High-Boiling Solvents)

Q: How do I remove DMF/DMSO without roasting my product?

A: 2-Amino-5-chloro-3-iodobenzoic acid has a high melting point (>200°C) but is thermally sensitive in solution (deiodination risk).[1] Do not distill DMF/DMSO to dryness.

Protocol: The "pH Swing" Precipitation

This method uses the amphoteric nature of the molecule to remove organic solvents without heat.

  • Dilution: Dilute the reaction mixture (DMF/DMSO) with 5 volumes of water.

    • Observation: The solution may remain clear if the pH is basic (from the reaction).[1]

  • Basification (Optional): If not already basic, add 1M NaOH until pH > 10. The product is now fully soluble as the carboxylate salt.

    • Benefit: Non-polar byproducts (dimers, de-halogenated species) often precipitate here and can be filtered off.[1]

  • Acidification (Critical Step): Slowly add 1M HCl while stirring vigorously.

    • Target pH: Adjust to pH 3-4 (Isoelectric point region).

    • Result: The product will crash out as a thick white/off-white solid.

  • Filtration: Filter the solid and wash with copious water (to remove DMF/DMSO) followed by a small amount of cold Hexane (to dry).[1]

Q: Can I use column chromatography?

A: Yes, but standard silica is acidic and can cause streaking.

  • Mobile Phase: DCM : Methanol (95:5) + 0.5% Acetic Acid .[1]

  • Note: The acetic acid suppresses ionization of the carboxylic acid, sharpening the peak shape.

Module 4: Green Chemistry Alternatives

Q: Are there greener alternatives to DMF/Dioxane?

A: Yes, for scale-up, regulatory bodies prefer Class 3 solvents.

Traditional SolventGreen AlternativeAdjustments Needed
DMF / DMAc 2-MeTHF (2-Methyltetrahydrofuran) Requires heating to ~70°C for solubility.[1] Excellent for workup (phase separates from water).
1,4-Dioxane CPME (Cyclopentyl methyl ether) Higher boiling point, resists peroxide formation.[1]
DCM Ethyl Acetate / Ethanol (3:1) Good for extractions, though solubility is lower than DCM.[1]

References

  • Suzuki-Miyaura Coupling Optimization

    • Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling.
    • Source: ResearchGate (2025).[1][2][3]

    • URL:[Link]

  • Buchwald-Hartwig & Ligand Effects

    • Title: Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination.[4]

    • Source: PubMed / J. Org.[1] Chem (2012).[1][5][6]

    • URL:[Link][1]

  • Solubility & Properties (Anthranilic Acid Derivatives)

    • Title: Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents.[7]

    • Source: ResearchGate (2021).[1]

    • URL:[Link]

  • General Synthesis & Workup

    • Title: Process for the preparation of 2-amino-3-chlorobenzoic acid (US Patent 5233083A).[1]

    • Source: Google Patents.[1]

    • URL

Sources

Validation & Comparative

The Untapped Therapeutic Potential of 2-Amino-5-chloro-3-iodobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is a perpetual endeavor. The 2-aminobenzoic acid (anthranilic acid) core is a well-established privileged structure, forming the basis of numerous biologically active compounds. This guide delves into the prospective biological activities of a unique, halogenated iteration of this scaffold: 2-Amino-5-chloro-3-iodobenzoic acid .

While direct biological studies on the derivatives of 2-Amino-5-chloro-3-iodobenzoic acid are not extensively reported in publicly available literature, its availability as a chemical intermediate for oncology applications suggests a significant interest in its potential as a precursor to anticancer agents.[1] By examining the biological activities of structurally analogous compounds, we can construct a compelling, evidence-based forecast of the therapeutic promise held by this molecular framework. This guide will provide a comparative analysis of its potential in oncology, kinase inhibition, and other therapeutic areas, supported by experimental data from related compounds and detailed protocols for key biological assays.

A Promising Scaffold for Anticancer Drug Discovery

The substitution pattern of the 2-Amino-5-chloro-3-iodobenzoic acid core, featuring both chloro and iodo groups, suggests a strong potential for anticancer activity. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of these halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets.

Derivatives of 2-aminobenzoic acid have a broad spectrum of pharmacological effects, including anticancer properties.[2] For instance, the structurally related compound, 2-amino-3-chlorobenzoic acid, has demonstrated cytotoxic effects against cancer cell lines. This suggests that the dihalogenated scaffold of 2-Amino-5-chloro-3-iodobenzoic acid could serve as a valuable starting point for the development of novel anticancer agents. The anticancer activity of related heterocyclic derivatives further supports this hypothesis. For example, certain 4-thiazolidinone derivatives bearing a chloro-substituent have shown significant anticancer activity, with some compounds inhibiting cancer cell growth at submicromolar concentrations.[3]

Comparative Anticancer Activity of Structurally Related Compounds

To illustrate the anticancer potential, the following table summarizes the in vitro cytotoxic activity of various compounds related to the 2-aminobenzoic acid scaffold.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
2f (Ciminalum–thiazolidinone hybrid)60-cell line panel (average)GI50: 2.80[3]
2h (Ciminalum–thiazolidinone hybrid)60-cell line panel (average)GI50: 1.57[3]
2h (Ciminalum–thiazolidinone hybrid)Leukemia (MOLT-4, SR)GI50: < 0.01–0.02[3]
2h (Ciminalum–thiazolidinone hybrid)Colon Cancer (SW-620)GI50: < 0.01–0.02[3]
2h (Ciminalum–thiazolidinone hybrid)CNS Cancer (SF-539)GI50: < 0.01–0.02[3]
2h (Ciminalum–thiazolidinone hybrid)Melanoma (SK-MEL-5)GI50: < 0.01–0.02[3]
Benzothiazole Aniline Derivatives (L1, L2, L1Pt )Liver, breast, lung, prostate, kidney, and brain cancer cellsBetter cytotoxicity than cisplatin[4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7, A549, HCT116) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

    • Replace the medium in the 96-well plate with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

anticancer_workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound add_mtt Add MTT Reagent add_compound->add_mtt dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50 kinase_inhibition_workflow cluster_reaction_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prepare_reagents Prepare Reagents (Kinase, Substrate, ATP) add_to_plate Add Reagents and Compounds to Plate prepare_reagents->add_to_plate prepare_compounds Prepare Compound Dilutions prepare_compounds->add_to_plate initiate_reaction Initiate with ATP add_to_plate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection_reagent Add Luminescent Reagent stop_reaction->add_detection_reagent read_luminescence Read Luminescence add_detection_reagent->read_luminescence normalize_data Normalize Data read_luminescence->normalize_data determine_ic50 Determine IC50 normalize_data->determine_ic50

Potential Sites for Modification on the 2-Amino-5-chloro-3-iodobenzoic acid Scaffold.

Conclusion

While direct experimental data on the biological activity of 2-Amino-5-chloro-3-iodobenzoic acid derivatives is emerging, a comparative analysis of structurally related compounds provides a strong rationale for their investigation as a new class of therapeutic agents. The evidence points towards a significant potential for anticancer and kinase inhibitory activities, with the possibility of broader applications in treating inflammatory and infectious diseases. The unique dihalogenated substitution pattern of this scaffold makes it a compelling starting point for medicinal chemistry campaigns aimed at discovering novel drugs with improved efficacy and selectivity. Further synthesis and biological evaluation of a diverse library of derivatives are warranted to fully unlock the therapeutic potential of this promising molecular framework.

References

  • Kaminskyy, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. Available at: [Link]

  • Tirado-Ramos, K. Y., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. Available at: [Link]

  • J&K Scientific. 2-amino-3-chloro-5-iodobenzoic acid. Available at: [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Not available.
  • Wang, Y., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available at: [Link]

  • Not available.
  • Wang, K., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health. Available at: [Link]

  • Not available.
  • Not available.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Gülçin, İ., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. National Institutes of Health. Available at: [Link]

Sources

Comparative Guide: 2-Amino-5-chloro-3-iodobenzoic Acid vs. 2-Amino-5-bromo-3-iodobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of halogenated anthranilic acid scaffolds, 2-amino-5-chloro-3-iodobenzoic acid (Cl-Analogue) and 2-amino-5-bromo-3-iodobenzoic acid (Br-Analogue) serve as critical bifurcation points in drug discovery.

  • Select the Br-Analogue when designing Diversity-Oriented Synthesis (DOS) campaigns. The distinct reactivity gap between C3-I and C5-Br allows for controlled, sequential palladium-catalyzed cross-couplings, enabling the rapid generation of non-symmetrical, multi-aryl libraries.

  • Select the Cl-Analogue for Target-Oriented Synthesis (TOS) where the C5-halogen is a desired structural feature for Structure-Activity Relationship (SAR) optimization (e.g., metabolic blocking, lipophilicity modulation) or when cost-efficiency is paramount in scale-up, as the C5-Cl bond remains inert under standard C3-functionalization conditions.

Chemical Profile & Reactivity Landscape[1][2][3]

The utility of these scaffolds rests entirely on the bond dissociation energy (BDE) differentials between the halogen substituents. The C3-position (Iodine) is the "entry point" for functionalization in both molecules, but the C5-position determines the subsequent synthetic pathway.

Table 1: Physical & Reactivity Comparison
FeatureCl-Analogue (5-Chloro)Br-Analogue (5-Bromo)Impact on Synthesis
C5-X BDE ~96 kcal/mol (Strong)~81 kcal/mol (Moderate)Cl is inert to std. Pd(0); Br is reactive.[1]
C3-I BDE ~65 kcal/mol (Weak)~65 kcal/mol (Weak)Primary site of Oxidative Addition (OA).
Electronic Effect High Electronegativity (3.16)Moderate Electronegativity (2.96)Cl withdraws more e-, slightly deactivating the ring.
Steric Radius 1.75 Å1.85 ÅMinimal difference in steric hindrance at C5.
Primary Use Final SAR Analogues (Metabolic Stability)Library Generation (Sequential Coupling)
Cost Generally LowerGenerally HigherCl-analogue preferred for GMP scale-up if C5-func. is not needed.
Reactivity Hierarchy Visualization

The following diagram illustrates the chemoselectivity order. Palladium catalysts will insert into the C-I bond first. The fate of the C-X bond depends on the halogen identity and temperature.

ReactivityMap Start Scaffold Selection Iodo C3-Iodine (Highly Reactive) Start->Iodo 1st Oxidative Addition (RT - 60°C) Bromo C5-Bromine (Conditionally Reactive) Iodo->Bromo Sequential Coupling (Requires Br-Analogue) Chloro C5-Chlorine (Generally Inert) Iodo->Chloro Halogen Retention (Standard for Cl-Analogue) Bi-Aryl Product Bi-Aryl Product Bromo->Bi-Aryl Product High Temp / Specialized Ligands Mono-Aryl Product Mono-Aryl Product Chloro->Mono-Aryl Product Survives Suzuki/Sonogashira

Caption: Chemoselectivity hierarchy. The C3-I bond reacts under mild conditions.[2] The C5-Br bond requires elevated temperatures/specialized ligands to react, while C5-Cl typically remains intact.

Synthetic Utility & Protocols

Scenario A: Sequential Orthogonal Functionalization (The Br-Analogue)

Objective: To install two different aryl groups at C3 and C5. Mechanism: Exploits the rate difference of oxidative addition (


 Ar-I > Ar-Br).
Experimental Workflow
  • Step 1 (C3-Selective): Perform a Sonogashira or Suzuki coupling at room temperature or mild heating (40°C). The Iodine reacts exclusively.

  • Step 2 (C5-Activation): Increase temperature (>80°C) and/or switch to a more active catalyst system (e.g., S-Phos or X-Phos) to activate the Bromine.

Protocol: Sequential Suzuki-Miyaura Coupling

  • Reagents: Br-Analogue (1.0 eq), Boronic Acid A (1.1 eq), Pd(PPh3)4 (3-5 mol%), Na2CO3 (2.0 eq), DME/H2O.

  • Condition 1: Stir at 45°C for 4 hours . Result: C3-arylated intermediate (C5-Br intact).

  • Workup: Isolate intermediate (optional but recommended for high purity).

  • Condition 2: Add Boronic Acid B (1.5 eq), Pd(OAc)2/S-Phos, K3PO4. Heat to 100°C for 12 hours . Result: 3,5-diaryl anthranilic acid derivative.

Technical Insight: Attempting this sequence with the Cl-analogue will fail at Step 2 using standard ligands. The C-Cl bond requires bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHC) and temperatures often exceeding 110°C to undergo oxidative addition [1].

Scenario B: Quinazolinone Cyclization & Metabolic Blocking (The Cl-Analogue)

Objective: To synthesize a quinazolinone core where the C5-position is blocked to prevent metabolic oxidation (e.g., by Cytochrome P450). Mechanism: The Cl-atom acts as a bioisostere for a methyl group but blocks metabolic hydroxylation.

Experimental Workflow
  • Step 1 (Cyclization): Condensation with formamide or urea.

  • Step 2 (Functionalization): C3-Iodine displacement (e.g., Suzuki coupling).

Protocol: Synthesis of 6-Chloro-8-iodoquinazolin-4(3H)-one

  • Reagents: 2-Amino-5-chloro-3-iodobenzoic acid (1.0 eq), Formamide (5.0 eq/solvent).

  • Procedure:

    • Suspend the starting material in formamide.

    • Heat to 140-150°C for 6-8 hours. (Note: The C-I bond is thermally stable here, but C-Br can sometimes suffer debromination or scrambling at very high temps if radical initiators are present; C-Cl is robust).

    • Cool to RT.[2] The product precipitates.

    • Filter and wash with water/ethanol.

  • Yield: Typically 80-90%.

Decision Matrix: Which to Choose?

Use the following flowchart to determine the correct starting material for your specific campaign.

DecisionMatrix Question Goal of Synthesis? PathA Create Diversity Library (Two different substituents) Question->PathA High Complexity PathB Single Modification (Retain Halogen) Question->PathB SAR / Stability SelectBr Select 5-Bromo Analogue (Allows Sequential Coupling) PathA->SelectBr SelectCl Select 5-Chloro Analogue (Cost Effective & Stable) PathB->SelectCl

Caption: Strategic selection logic. Choose 5-Bromo for dual-functionalization; choose 5-Chloro for stability and cost.

Troubleshooting & Optimization

IssueCauseSolution
Loss of C5-Halogen Hydrodehalogenation during Pd-coupling.Use anhydrous solvents; switch base to CsF or K3PO4 (anhydrous); avoid formate sources.
Poor C3-Selectivity Temperature too high; highly active ligand used too early.Crucial: Keep Temp < 60°C for the first coupling. Use Pd(PPh3)4 (less active) instead of Pd-XPhos for the first step.
Incomplete Cyclization Steric crowding at C3-Iodine.Increase temperature to 150°C; use microwave irradiation (MW) for 20 mins at 180°C [2].
Solubility Issues Anthranilic acids have high lattice energy.Convert to methyl ester (using MeI/K2CO3) prior to coupling, then hydrolyze. Esters are more soluble in organic solvents.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Li, F., et al. (2016).[3] Acceptorless coupling of o-aminobenzamides with methanol... to provide quinazolinones. Organic Letters, 18(11), 2580-2583. Link

  • Xu, L., et al. (2012).[3] CuI/4-hydroxy-L-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide. Organic Letters, 14(4), 1150-1153. Link

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st century: two decades of innovative catalyst design for palladium-catalyzed cross-couplings.[4] Organometallics, 34(23), 5497-5508. Link

Sources

Technical Guide: Applications and Comparative Analysis of Substituted Iodobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of substituted iodobenzoic acids, designed for researchers and drug development professionals.

Executive Summary

Substituted iodobenzoic acids represent a critical class of bifunctional building blocks in organic synthesis, material science, and agrochemistry. Their utility stems from the unique reactivity of the carbon-iodine (C–I) bond—the weakest and most polarizable among stable aromatic carbon-halogen bonds—combined with the versatility of the carboxylic acid moiety.

This guide categorizes their applications into three distinct modules:

  • Hypervalent Iodine Precursors (2-IBA): Replacing toxic heavy metals in oxidation chemistry.

  • Cross-Coupling Scaffolds (4-IBA): Superior kinetics in Pd-catalyzed bond formation.

  • Bioactive & Material Applications (TIBA & MOFs): Auxin transport inhibition and reticular chemistry.

Module 1: The Oxidative Powerhouse (2-Iodobenzoic Acid)

2-Iodobenzoic acid (2-IBA) is the primary feedstock for generating hypervalent iodine(V) reagents, most notably 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) .[1][2] These reagents have revolutionized alcohol oxidation, offering a non-toxic alternative to traditional Chromium(VI) oxidants.

Comparative Analysis: IBX vs. Traditional Oxidants

In pharmaceutical process chemistry, the shift from metal-based oxidants to hypervalent iodine is driven by the need to minimize heavy metal residuals (e.g., Cr, Mn) in Active Pharmaceutical Ingredients (APIs).

FeatureIBX / DMP (Hypervalent Iodine)Jones Reagent (CrO₃/H₂SO₄)Swern Oxidation (DMSO/Oxalyl Chloride)
Active Species Iodine(V)Chromium(VI)Dimethylchlorosulfonium ion
Toxicity Low (Reduces to 2-IBA)High (Carcinogenic, Genotoxic)Low (Produces CO, CO₂)
Selectivity High (1° alcohols to aldehydes without over-oxidation)Low (Often over-oxidizes to carboxylic acids)High
Conditions Mild (RT to 80°C), moisture tolerantHarsh (Strongly acidic)Cryogenic (-78°C required)
Atom Economy Recyclable (2-IBA can be re-oxidized)Poor (Stoichiometric metal waste)Poor (Stoichiometric organic waste)
Mechanistic Insight

The oxidation proceeds via a ligand exchange mechanism followed by a hypervalent twist and reductive elimination. Unlike metal oxidants that rely on electron transfer, IBX acts as a chemical oxidant where the iodine center accepts electrons, reducing from I(V) to I(III).

IBX_Mechanism IBX IBX (Iodine V) LigandExchange Ligand Exchange (Water release) IBX->LigandExchange + Alcohol Alcohol Alcohol (R-CH2-OH) Alcohol->LigandExchange Intermediate Alkoxyperiodinane Intermediate LigandExchange->Intermediate ReductiveElim Reductive Elimination (Twist) Intermediate->ReductiveElim Rate Determining Step Products Aldehyde + 2-IBA ReductiveElim->Products Products->IBX Re-oxidation (Oxone)

Caption: The catalytic cycle of IBX oxidation. The I(V) species is reduced to 2-IBA (I(III)), which can be recycled.

Experimental Protocol: Green Synthesis of IBX

Objective: Synthesis of IBX from 2-iodobenzoic acid using Oxone (potassium peroxymonosulfate) as a green oxidant, avoiding explosive KBrO₃.

Materials:

  • 2-Iodobenzoic acid (50 mmol)

  • Oxone (60 mmol)

  • Water (Deionized)

Procedure:

  • Dissolution: Suspend 2-iodobenzoic acid (12.4 g) in 500 mL of deionized water.

  • Addition: Add Oxone (37 g) slowly to the suspension under vigorous stirring.

  • Heating: Heat the reaction mixture to 70°C. Stir for 3 hours. The suspension will initially clear and then precipitate the white IBX solid.

  • Cooling & Filtration: Cool the mixture to 5°C. Filter the white precipitate.

  • Washing: Wash the solid with water (3 x 50 mL) and acetone (2 x 50 mL) to remove sulfate salts and unreacted starting material.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

    • Validation: Purity can be checked via ¹H NMR (DMSO-d₆). IBX shows characteristic peaks distinct from 2-IBA.

Module 2: The Cross-Coupling Champion (4-Iodobenzoic Acid)

4-Iodobenzoic acid (4-IBA) is the superior electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). While bromo- and chloro-analogs are cheaper, 4-IBA offers kinetic advantages that are critical for complex total synthesis or when using expensive boronic acids.

Reactivity Hierarchy: The Halogen Effect

The rate-determining step in many Pd-catalyzed cycles is the oxidative addition of the aryl halide to the Pd(0) center. The C–I bond energy (65 kcal/mol) is significantly lower than C–Br (81 kcal/mol) and C–Cl (96 kcal/mol), facilitating rapid insertion.

Performance Comparison in Suzuki Coupling (Ph-B(OH)₂ + 4-X-Benzoic Acid):

Substrate (4-X-Benzoic Acid)Catalyst Loading (Pd)TemperatureReaction TimeYield
4-Iodo- 0.01 - 0.05 mol%25°C (RT)< 30 mins> 98%
4-Bromo- 0.5 - 1.0 mol%60 - 80°C2 - 6 hours90 - 95%
4-Chloro- 1.0 - 3.0 mol%> 100°C12 - 24 hours50 - 80%

Data synthesized from comparative kinetic studies (e.g., UCD, Benchchem).

Experimental Protocol: High-Efficiency Suzuki Coupling

Objective: Coupling of 4-iodobenzoic acid with phenylboronic acid under mild conditions.

Materials:

  • 4-Iodobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.05 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: Water/Ethanol (1:1)

Procedure:

  • Charge: In a round-bottom flask, combine 4-iodobenzoic acid (248 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2 mmol).

  • Solvent: Add 5 mL of Water/Ethanol mixture.

  • Catalyst: Add Pd(OAc)₂ (0.11 mg). Note: Due to the high reactivity of the iodide, ligand-free palladium often suffices.

  • Reaction: Stir at room temperature for 30 minutes. Monitor via TLC (Hexane/Ethyl Acetate).

  • Workup: Acidify with 1M HCl to pH 2 (to protonate the carboxylic acid). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry over MgSO₄, concentrate, and recrystallize if necessary.

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fastest for I-Ar) Pd0->OxAdd + 4-IBA Complex1 Ar-Pd(II)-I OxAdd->Complex1 TransMetal Transmetallation (+ Boronic Acid) Complex1->TransMetal + Base Complex2 Ar-Pd(II)-Ar' TransMetal->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Caption: The Suzuki-Miyaura catalytic cycle. 4-IBA accelerates the Oxidative Addition step (red node).

Module 3: Agrochemical & Material Applications[3][4][5]

Agrochemical: 2,3,5-Triiodobenzoic Acid (TIBA)

TIBA functions as an inhibitor of polar auxin transport in plants.[3][4][5] Unlike synthetic auxins that mimic the hormone, TIBA blocks the efflux carriers (PIN proteins), preventing the hormone from moving basipetally (from shoot tip to root).

Comparison with Alternatives:

  • TIBA: Strong inhibition of efflux. Causes dwarfing, promotes flowering, and increases soybean yields by preventing lodging (falling over).[5]

  • NPA (N-1-naphthylphthalamic acid): Another transport inhibitor, but TIBA is often preferred for specific "chemical pinching" applications in fruit trees to increase branching.

Material Science: Metal-Organic Frameworks (MOFs)

Iodobenzoic acids (particularly 4-IBA and 3-IBA) serve as specialized ligands in MOFs.

  • Heavy Atom Effect: The high electron density of iodine makes these MOFs excellent candidates for X-ray contrast agents and radiation shielding materials.

  • Halogen Bonding: The iodine atom can participate in I···N or I···O halogen bonding, creating secondary structural networks that stabilize the MOF framework and increase gas sorption selectivity (e.g., separating CO₂ from N₂).

References

  • Synthesis of Hypervalent Iodine Reagents: BenchChem. "The Pivotal Role of 2-Iodobenzoate in the Synthesis of Hypervalent Iodine Reagents." Link

  • Suzuki Coupling Kinetics: University College Dublin. "Comparison of Suzuki-Miyaura coupling reactivity of halo-benzoic acids." Link

  • Auxin Transport Inhibition: National Institutes of Health (PubMed). "The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation."[6] Link

  • Iodobenzoic Acid in MOFs: Royal Society of Chemistry. "Adsorption of iodine in metal–organic framework materials." Link

  • General Applications of 4-Iodobenzoic Acid: ChemicalBook. "Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid." Link

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Novel Kinase Inhibitors: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, particularly within the realm of kinase inhibitors, the concept of selectivity is paramount. While the primary goal is to design molecules that potently and specifically inhibit a desired target, the reality is that many compounds exhibit off-target activity, a phenomenon known as cross-reactivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the critical task of characterizing the cross-reactivity profile of novel chemical entities. We will use 2-Amino-5-chloro-3-iodobenzoic acid and its analogs as a representative case study of a novel compound class, and compare the methodologies and potential outcomes against well-established multi-kinase inhibitors such as Sunitinib, Sorafenib, and Axitinib.

The Double-Edged Sword of Kinase Inhibitor Cross-Reactivity

Kinase inhibitors have revolutionized cancer therapy by targeting the dysregulated signaling pathways that drive tumor growth and survival.[1] However, the high degree of conservation within the ATP-binding site of the human kinome makes achieving absolute selectivity a formidable challenge. This inherent lack of specificity can be a double-edged sword. On one hand, off-target effects can lead to unforeseen toxicities and adverse drug reactions. A prime example is the cardiotoxicity associated with Sunitinib, which is mediated, in part, by its off-target inhibition of AMP-activated protein kinase (AMPK).[2][3] On the other hand, polypharmacology, or the modulation of multiple targets, can sometimes result in enhanced therapeutic efficacy or open avenues for drug repurposing.

Therefore, a thorough and early assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a crucial step in understanding its true mechanism of action, predicting potential liabilities, and unlocking its full therapeutic potential.

A Strategic Approach to Cross-Reactivity Profiling

A robust cross-reactivity assessment employs a multi-pronged approach, integrating biochemical and cellular methods to provide a holistic view of a compound's interaction with the proteome. The following workflow outlines a logical progression for characterizing a novel compound series like the 2-Amino-5-chloro-3-iodobenzoic acid analogs.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Functional & Phenotypic Analysis A Novel Compound Synthesis (e.g., 2-Amino-5-chloro-3-iodobenzoic acid analogs) B High-Throughput Kinome-wide Binding Assay (e.g., KINOMEscan®) A->B Primary Screen C Quantitative IC50/Kd Determination for identified off-targets B->C Hit Confirmation & Prioritization D Cellular Target Engagement Assays (e.g., CETSA) C->D Validate in cellular context E Downstream Signaling Pathway Analysis (e.g., Western Blot, Phospho-proteomics) D->E Confirm functional consequence F Cell-based Phenotypic Assays (e.g., Proliferation, Apoptosis, Migration) E->F Link to cellular outcome

Figure 1: A phased experimental workflow for the comprehensive cross-reactivity profiling of novel kinase inhibitors.

Phase 1: Casting a Wide Net with Kinome-wide Profiling

The initial step in assessing the selectivity of a novel compound is to perform a broad screen against a large panel of kinases. This provides an unbiased overview of the compound's binding landscape.

Methodology Spotlight: KINOMEscan®

A widely used platform for this purpose is the KINOMEscan® competition binding assay.[2][4][5] This technology offers a significant advantage over traditional activity-based assays as it measures direct binding interactions and is not dependent on the kinase being in an active state. Furthermore, because it does not require ATP, it provides true thermodynamic dissociation constants (Kd values) rather than IC50 values, which can be influenced by ATP concentration.[2]

The principle of the assay involves a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[6] If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR.[7]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize the test compound (e.g., an analog of 2-Amino-5-chloro-3-iodobenzoic acid) in a suitable solvent, typically DMSO, to a high concentration stock.

  • Assay Plate Preparation: Prepare an 11-point, three-fold serial dilution of the test compound in a 384-well plate.[7]

  • Binding Reaction: Add the DNA-tagged kinases and the ligand-immobilized beads to the assay plates containing the diluted compound. Incubate at room temperature for 1 hour with shaking to allow the binding reaction to reach equilibrium.[7]

  • Washing: Wash the plates to remove unbound kinase.[7]

  • Elution: Elute the bound kinase from the beads.[7]

  • Quantification: Quantify the amount of eluted kinase using qPCR.[7]

  • Data Analysis: The results are typically expressed as a percentage of control (DMSO vehicle). A lower percentage indicates a stronger binding interaction. These values can be used to generate a selectivity profile and to calculate Kd values for the most potent interactions.

Comparative Analysis: Selectivity Profiles of Established TKIs

To put the potential cross-reactivity of a novel compound into context, it is invaluable to compare its profile to that of well-characterized drugs. The following table summarizes the inhibitory activity (IC50 values) of Sunitinib, Sorafenib, and Axitinib against a selection of key on- and off-target kinases.

Kinase TargetSunitinib IC50 (nM)Sorafenib IC50 (µM)Axitinib IC50 (µM)Primary Function & Relevance
VEGFR1 ---Angiogenesis, cell migration[8][9]
VEGFR2 800.09-Key mediator of angiogenesis[8]
VEGFR3 ---Lymphangiogenesis[8]
PDGFRα ---Cell growth, proliferation, and differentiation[10][11]
PDGFRβ 2--Pericyte recruitment and vessel maturation[10][11]
c-Kit 10--Hematopoiesis, melanogenesis, gametogenesis[12]
FLT3 250--Hematopoietic stem/progenitor cell proliferation
RET 100--Neuronal development and survival
AMPK >10,000--Cellular energy homeostasis; off-target linked to cardiotoxicity[3]

Phase 2: Validating Hits in a Cellular Context

While biochemical assays provide valuable information on direct binding, it is crucial to confirm that these interactions translate to target engagement within a living cell.

Methodology Spotlight: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in a cellular environment.[13][14] The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13]

Experimental Protocol: CETSA®

  • Cell Treatment: Treat intact cells with the test compound at various concentrations and a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.[13]

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[13]

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow start Intact Cells + Compound heat Heat Treatment (Temperature Gradient) start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble & Precipitated Proteins) lyse->centrifuge detect Detection of Soluble Target Protein (e.g., Western Blot) centrifuge->detect

Figure 2: Simplified workflow of the Cellular Thermal Shift Assay (CETSA®) for determining target engagement in cells.

Phase 3: Unraveling the Functional Consequences

Identifying a binding interaction is only the first step. The ultimate goal is to understand the functional consequences of this interaction on cellular signaling and phenotype.

Signaling Pathway Analysis

Once on- and off-targets are confirmed, it is essential to investigate the impact on their respective signaling pathways. For a compound targeting VEGFR, for instance, one would examine the phosphorylation status of downstream effectors like PLCγ, PI3K, and MAPK.[8][15]

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: A simplified representation of the VEGFR2 signaling pathway, a common target for anti-angiogenic kinase inhibitors.

Similarly, if a compound is found to interact with PDGFR, the activation of downstream pathways such as the MAPK and PI3K/AKT pathways should be assessed.[11][16]

G PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras Akt Akt PI3K->Akt CellResponse Cell Proliferation, Migration, Survival Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse

Figure 4: A simplified overview of the PDGFR signaling pathway, another key target in cancer therapy.

For an identified off-target like AMPK, it is crucial to investigate its impact on cellular energy metabolism and downstream signaling, which can provide insights into potential toxicities.[17]

G AMPK AMPK Energy_Production Energy Production (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Energy_Production Activates Energy_Consumption Energy Consumption (e.g., Protein Synthesis, Cell Growth) AMPK->Energy_Consumption Inhibits

Figure 5: The central role of AMPK in regulating cellular energy homeostasis. Off-target inhibition of AMPK can disrupt this balance.

Conclusion: From Data to Decisions

The journey from a novel chemical entity to a well-characterized drug candidate is paved with rigorous scientific investigation. A comprehensive understanding of a compound's cross-reactivity profile is not an impediment but rather an essential guide on this journey. By employing a systematic and multi-faceted approach, researchers can make more informed decisions, mitigate risks, and ultimately develop safer and more effective therapies. The framework presented here, using 2-Amino-5-chloro-3-iodobenzoic acid analogs as a conceptual example and established TKIs as comparators, provides a robust starting point for any drug discovery program venturing into the complex but rewarding field of kinase inhibition.

References

  • Benchchem. Sunitinib Malate Off-Target Effects: A Technical Support Resource.
  • Hasinoff BB, Patel D, Wu X. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. PubMed.
  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • KINOMEscan Technology. Eurofins Discovery.
  • VEGF Signaling Pathway. Cusabio.
  • Roles of PDGF/PDGFR signaling in various organs. PMC - PubMed Central - NIH.
  • Houghton PJ, et al. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. NIH.
  • KINOMEscan® Kinase Profiling Platform. DiscoverX.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • The Role of AMPK Activation for Cardioprotection in Doxorubicin-Induced Cardiotoxicity. MDPI.
  • Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Taylor & Francis Online.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Platelet-derived Growth Factor (PDGF) Family. Sino Biological.
  • KINOMEscan protocol description. Addgene.
  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. PMC - PubMed Central.
  • AMP-activated protein kinase: a core signalling pathway in the heart. PubMed - NIH.
  • Platelet-derived growth factor receptor. Wikipedia.
  • VEGF Signaling Pathway. ClinPGx.
  • Natural AMPK Activators in Cardiovascular Disease Prevention. Frontiers.
  • Inhibition of AMPK signalling by doxorubicin: at the crossroads of the cardiac responses to energetic, oxidative, and genotoxic stress. Cardiovascular Research | Oxford Academic.
  • Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology.
  • Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. PubMed.
  • VEGF Pathway. Thermo Fisher Scientific - ES.
  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.net.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online.
  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. NIH.
  • In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. PMC - PubMed Central.
  • Synergistic interaction between sunitinib and docetaxel is sequence dependent in human non–small lung cancer with EGFR TKIs-resistant mutation. NIH.
  • Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells. NIH.
  • Prolonged exposure to axitinib alters the molecular profile of Caki-2 renal cell carcinoma cells. NIH.
  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.